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  • Product: Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
  • CAS: 502142-81-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Analysis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Executive Summary & Strategic Importance Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) is a highly functionalized, electron-deficient heterocyclic building block. In the realm of agrochemical and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) is a highly functionalized, electron-deficient heterocyclic building block. In the realm of agrochemical and pharmaceutical development, it serves as a critical upstream intermediate, most notably in the synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylate herbicides[1].

The strategic value of this compound lies in its precise halogenation pattern. The 2- and 5-chloro substituents provide orthogonal handles for late-stage functionalization, such as direct Suzuki-Miyaura cross-coupling reactions, allowing researchers to bypass tedious protection/deprotection sequences of the C6-amino group[1]. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and impurity profiling necessary to synthesize this compound at >99.0% purity.

Chemical Identity & Quantitative Data

To establish baseline analytical parameters for in-process controls, the physical and chemical properties of the target compound are summarized below.

PropertyValue / Description
Chemical Name Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
CAS Registry Number 502142-81-6
Molecular Formula C6H5Cl2N3O2
Molecular Weight 222.03 g/mol
Melting Point 168.00 °C – 170.00 °C[2]
Appearance Off-white to pale yellow solid
Key Structural Features C6-Primary Amine, C4-Methyl Ester, C2/C5-Chlorides

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate typically proceeds via a two-stage sequence: regioselective electrophilic aromatic substitution (chlorination) followed by Fischer-type esterification.

Mechanistic Causality:

  • Regioselective Chlorination: The pyrimidine ring is inherently electron-deficient and resistant to electrophilic attack. However, the C6-amino group acts as a powerful electron-donating group via resonance. This resonance donation specifically activates the C5 position, making it highly susceptible to electrophilic attack by chlorinating agents such as N-Chlorosuccinimide (NCS) or chlorine gas[3].

  • Moisture-Sensitive Esterification: The conversion of the resulting carboxylic acid to the methyl ester utilizes thionyl chloride (SOCl2) in methanol. The reaction proceeds via a highly reactive acid chloride intermediate. This step is governed by strict causality: if trace moisture is present, the acid chloride rapidly hydrolyzes back to the starting carboxylic acid[4]. Because the starting acid is highly polar, it stalls the reaction and appears as an early-eluting impurity on reverse-phase HPLC.

ReactionPathway SM 6-Amino-2-chloropyrimidine- 4-carboxylic acid Chlorination Electrophilic Chlorination (NCS, DMF, 50°C) SM->Chlorination Intermediate 6-Amino-2,5-dichloropyrimidine- 4-carboxylic acid Chlorination->Intermediate Resonance-directed C5 attack Esterification Esterification (SOCl2, Anhydrous MeOH, Reflux) Intermediate->Esterification Product Methyl 6-amino-2,5-dichloro- pyrimidine-4-carboxylate Esterification->Product Strictly anhydrous conditions

Figure 1: Two-step synthetic pathway for Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate.

Self-Validating Experimental Protocol

To achieve >99.0% HPLC purity with <0.1% unreacted acid, the following self-validating methodology must be strictly adhered to[4]. The protocol relies on in-process analytical gates to ensure reaction completion before proceeding to workup.

Step 1: Regioselective Chlorination
  • Preparation: Charge a flame-dried reactor with 6-amino-2-chloropyrimidine-4-carboxylic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to form a 0.5 M solution.

  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in portions over 30 minutes at ambient temperature. The slight stoichiometric excess ensures complete conversion without driving over-chlorination.

  • Reaction: Heat the mixture to 50 °C for 4 hours.

  • Validation Gate: Sample the reaction and analyze via LC-MS. The mass shift must show complete conversion to the m/z 208 [M+H]+ intermediate. If starting material >1%, add 0.05 eq NCS and stir for 1 hour.

  • Isolation: Quench with ice water, filter the resulting precipitate, wash with cold water, and dry under vacuum at 45 °C to constant weight.

Step 2: Esterification (Moisture-Controlled)
  • Reactor Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Purge with dry N2.

  • Suspension: Suspend the intermediate 6-amino-2,5-dichloropyrimidine-4-carboxylic acid (1.0 eq) in strictly anhydrous methanol (<50 ppm H2O) to form a 0.3 M suspension.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (SOCl2) (2.5 eq) dropwise over 45 minutes. Causality note: The dropwise addition at 0 °C is critical to control the violent exotherm and prevent the formation of des-chloro side products.

  • Reflux: Gradually warm the reaction to room temperature, then heat to reflux (65 °C) for 12 hours.

  • Validation Gate: Analyze via reverse-phase HPLC. The target product (CAS 502142-81-6) will elute later than the highly polar starting acid. Proceed to workup only when the unreacted acid peak (Relative Retention Time ~0.8) is <0.1%[4].

  • Workup: Concentrate the mixture in vacuo to remove excess MeOH and SOCl2. Neutralize the residue with saturated aqueous NaHCO3 to pH 7.5. Extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate to yield the target methyl ester.

Workflow Start Reactor Preparation Flame-dry & N2 purge Step1 Suspend Acid Precursor in Anhydrous MeOH Start->Step1 Step2 Cool to 0 °C Dropwise addition of SOCl2 Step1->Step2 Step3 Reflux at 65 °C (Monitor via HPLC) Step2->Step3 Decision Acid precursor < 0.1%? Step3->Decision Decision->Step3 No (Add SOCl2, Reflux) Step4 Concentration in vacuo & Aqueous Workup Decision->Step4 Yes (Proceed) End Crystallization & Drying Target Product Step4->End

Figure 2: Self-validating experimental workflow for the esterification phase.

Troubleshooting & Impurity Profiling

During scale-up, researchers frequently encounter specific impurity profiles that stall yields. Understanding the structural causality of these impurities is vital for process chemistry.

  • Stalling HPLC Purity (~85%): If the reaction stalls with a major impurity at RRT 0.8, this is unreacted carboxylic acid. The root cause is invariably moisture ingress. If the methanol is not strictly anhydrous, the intermediate acid chloride hydrolyzes back to the starting material[4]. Mitigation: Distill methanol over magnesium turnings or use commercial extra-dry solvents stored over molecular sieves.

  • Over-Chlorination Artifacts: In related syntheses (e.g., targeting the mono-chloro CAS 1956380-48-5), the 2,5-dichloro compound (CAS 502142-81-6) appears as a +34 Da mass impurity in LC-MS due to over-chlorination at the 2-position under forcing conditions[4]. When 502142-81-6 is the target molecule, ensuring sufficient chlorinating agent and temperature is required to push the 2-position chlorination to completion if starting from a non-chlorinated precursor.

  • Des-chloro Impurities: A -34 Da mass shift indicates incomplete chlorination at the 5-position. This is mitigated by the HPLC validation gate in Step 1.

References

  • Google Patents. "US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling".
  • Google Patents. "WO2014151005A1 - 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides".

Sources

Exploratory

Comprehensive Technical Guide on Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6)

Executive Summary Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) occupies a unique, dualistic role in modern organic synthesis. To process chemists synthesizing monochlorinated pyrimidines, it is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) occupies a unique, dualistic role in modern organic synthesis. To process chemists synthesizing monochlorinated pyrimidines, it is a persistent over-chlorination impurity that complicates downstream purification. However, to discovery chemists and drug development professionals, it is a highly valuable, regioselective building block used in the synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates—core scaffolds for next-generation kinase inhibitors and advanced herbicidal agents.

This whitepaper provides an in-depth technical analysis of its structural reactivity, analytical profiling, and a self-validating experimental methodology for its application in cross-coupling reactions.

Structural Causality and Chemical Reactivity

The synthetic utility of CAS 502142-81-6 is dictated by the distinct electronic environments of its two chlorine atoms. The pyrimidine ring is inherently electron-deficient, a property further exacerbated by the electron-withdrawing 4-carboxylate ester.

  • The C2-Position (Highly Reactive): The chlorine at the 2-position is flanked by two electronegative nitrogen atoms. This localized electron depletion severely weakens the C2-Cl bond, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) and nucleophilic aromatic substitution (SNAr).

  • The C5-Position (Stable): Conversely, the chlorine at the 5-position exhibits a meta-like relationship to the ring nitrogens. It lacks the direct inductive pull from adjacent heteroatoms, rendering the C5-Cl bond significantly more stable under standard coupling conditions.

This electronic disparity is the mechanistic foundation that allows researchers to perform strict, regioselective functionalization at the C2 position without disturbing the C5 halogen.

Dual Identity: Process Impurity vs. Synthetic Building Block

Understanding the origin of CAS 502142-81-6 is critical for both impurity mitigation and intentional synthesis. As documented by 1, during the upstream synthesis of methyl 6-amino-5-chloropyrimidine-4-carboxylate, forcing conditions can trigger unintended electrophilic aromatic substitution (EAS) at the C2 position. When the resulting over-chlorinated acid is subjected to esterification (SOCl₂ / anhydrous MeOH), CAS 502142-81-6 is generated as a +34 Da mass artifact.

Rather than discarding this artifact, agrochemical and pharmaceutical pipelines repurpose it. As outlined in2, this compound serves as a primary "Head" building block (Head E) for coupling with complex heterocyclic tails to form potent bioactive molecules.

Pathway Precursor 6-Amino-5-chloropyrimidine- 4-carboxylic acid EAS Forcing Conditions (Electrophilic Chlorination) Precursor->EAS Over- chlorination Esterification SOCl2 / Anhydrous MeOH (Esterification) Precursor->Esterification Normal Pathway OverChlor 6-Amino-2,5-dichloro pyrimidine-4-carboxylic acid EAS->OverChlor OverChlor->Esterification Target Methyl 6-amino-5-chloro pyrimidine-4-carboxylate (Target: CAS 1956380-48-5) Esterification->Target Impurity Methyl 6-amino-2,5-dichloro pyrimidine-4-carboxylate (Impurity: CAS 502142-81-6) Esterification->Impurity BuildingBlock High-Value Building Block (Herbicides / Kinase Inhibitors) Impurity->BuildingBlock Repurposed via Suzuki Coupling

Reaction pathway showing CAS 502142-81-6 generation as an impurity and its repurposing.

Analytical Profiling and Quantitative Data

Accurate identification of this compound is paramount, particularly when distinguishing it from its monochlorinated analogs. The following table summarizes the core physicochemical and analytical parameters referenced in 3 and mass spectrometry databases.

ParameterValueCausality / Analytical Significance
CAS Number 502142-81-6Unique registry identifier for the 2,5-dichlorinated ester.
Molecular Formula C₆H₅Cl₂N₃O₂Confirms the addition of the second chlorine atom at the C2 position.
Monoisotopic Mass 220.97588 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) targeting.
LC-MS (m/z) 222.0 [M+H]⁺Exhibits a distinct +34 Da shift compared to the monochlorinated target (m/z 188.0).
Isotopic Pattern 9:6:1 (M : M+2 : M+4)The classic isotopic distribution confirms the presence of exactly two chlorine atoms.

Experimental Methodology: Regioselective Suzuki-Miyaura Coupling

The following protocol details the regioselective cross-coupling of CAS 502142-81-6 with an aryl boronic acid, adapted from the standards established in4. This is a self-validating workflow; the staggered addition of the base acts as an internal control to prevent reactant degradation.

G SM Methyl 6-amino-2,5-dichloro pyrimidine-4-carboxylate (CAS 502142-81-6) Mix Degassing & Mixing (N2 sparge, 30 min) SM->Mix Boronic Aryl Boronic Acid (e.g., 4-Cl-2-F-3-OMe-PhB(OH)2) Boronic->Mix Solvent Mixed Solvent System (MeOH / MIBK / MeCN / H2O) Solvent->Mix Catalyst Pd(OAc)2 + PPh3 In situ Pd(0) generation Heat Heating to 50 °C Catalyst->Heat Mix->Catalyst Base Step-wise K2CO3 Addition (Prevents protodeboronation) Heat->Base Reaction Regioselective Suzuki Coupling (C2 position substitution) Base->Reaction Workup Phase Separation at 65 °C (Organic layer recovery) Reaction->Workup Product 2-Aryl-6-amino-5-chloro pyrimidine-4-carboxylate Workup->Product

Step-by-step experimental workflow for the regioselective Suzuki-Miyaura coupling.

Step 1: Substrate and Solvent Matrix Preparation
  • Action: In a round-bottom flask, combine methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (3.0 g, 13.5 mmol) and (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (3.4 g, 16.2 mmol). Suspend the solids in a mixed solvent system comprising methanol (3.0 g), 4-methyl-2-pentanone (MIBK, 3.5 g), and acetonitrile (7.8 g). In a separate vessel, prepare a water reservoir (29.0 g).

  • Causality & Logic: The highly heterogeneous nature of the reactants requires a meticulously balanced solvent matrix. Methanol and acetonitrile provide necessary solubility for the polar boronic acid, while MIBK ensures the lipophilic pyrimidine remains fully dissolved. Water is strictly required to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step at the organic-aqueous interface.

Step 2: Degassing and In Situ Catalyst Generation
  • Action: Sparge the mixture vigorously with nitrogen gas for 30 minutes. Add triphenylphosphine (0.02 g, 0.09 mmol) and palladium acetate (0.01 g, 0.04 mmol) in one single portion. Heat the reaction to 50 °C.

  • Causality & Logic: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the phosphine ligand. Palladium acetate and triphenylphosphine react in situ to form the active, low-valent Pd(0) species, which is electronically required to execute the oxidative addition into the activated C2-Cl bond.

Step 3: Step-wise Base Addition and Transmetalation
  • Action: Stir the reaction for 1 hour at 50 °C, then add the first portion of 47 wt% K₂CO₃ solution (0.13 g, 0.44 mmol). Stir for 2 hours, add a second portion (0.15 g, 0.51 mmol). Stir for another 2 hours, and add the final portion (0.29 g, 0.99 mmol).

  • Causality & Logic: The base activates the boronic acid by forming a reactive boronate complex, which then undergoes transmetalation with the Pd(II) intermediate. Adding the base in discrete, staggered portions is a deliberate control mechanism. It prevents a sudden, system-wide spike in pH, which would otherwise drive the rapid protodeboronation (hydrolytic degradation) of the boronic acid before transmetalation can successfully occur.

Step 4: Phase Separation and Product Recovery
  • Action: After 22 hours of total reaction time, elevate the temperature to 65 °C. Halt stirring and allow the aqueous and organic phases to separate. Extract the organic phase.

  • Causality & Logic: Heating the mixture to 65 °C decreases the viscosity of the organic layer and ensures the newly formed, higher-molecular-weight product remains fully dissolved. The inorganic salts (potassium chloride byproduct and excess carbonate) partition entirely into the aqueous phase. This allows for a clean, self-validating phase separation that yields the target compound without the immediate need for column chromatography.

References

  • Benchchem.Methyl 6-amino-5-chloropyrimidine-4-carboxylate | 1956380-48-5.
  • Google Patents (Dow AgroSciences LLC).WO2014151005A1 - 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides.
  • Google Patents (Dow AgroSciences LLC).WO2017201377A1 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling.
  • PubChemLite.C6H5Cl2N3O2 - Explore.

Sources

Foundational

An In-Depth Technical Guide to Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry and agrochemical research, the pyrimidine scaffold remains a cornerstone for the development of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and agrochemical research, the pyrimidine scaffold remains a cornerstone for the development of novel bioactive molecules. Its inherent electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological and physicochemical characteristics. Among the vast array of pyrimidine derivatives, Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate emerges as a pivotal building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide, intended for the discerning researcher and development scientist, provides a comprehensive technical overview of this compound, from its fundamental molecular structure to its applications in the synthesis of next-generation chemical entities. We will delve into its spectroscopic signature, explore its reactivity, and provide insights into its role as a strategic intermediate in the pursuit of new herbicides and therapeutics.

Molecular Structure and Physicochemical Properties

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is a substituted pyrimidine with the chemical formula C₆H₅Cl₂N₃O₂ and a molecular weight of 222.03 g/mol .[1] Its structure is characterized by a pyrimidine ring functionalized with an amino group at the 6-position, two chlorine atoms at the 2- and 5-positions, and a methyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

PropertyValueSource
CAS Number 502142-81-6[1]
Molecular Formula C₆H₅Cl₂N₃O₂[1]
Molecular Weight 222.03[1]
SMILES O=C(C1=NC(Cl)=NC(N)=C1Cl)OC[1]
Purity ≥97% (Commercially available)[1]
Storage Conditions -20°C, stored under nitrogen[1]

The spatial arrangement of these functional groups dictates the molecule's reactivity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine and carboxylate substituents, renders the ring electron-deficient. This electronic profile is a key determinant of its behavior in various chemical transformations.

Caption: 2D molecular structure of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The most distinct signals would arise from the amino (-NH₂) protons and the methyl (-OCH₃) protons of the ester group. The amino protons would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The methyl protons would present as a sharp singlet.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
-NH₂7.0 - 8.0Broad Singlet
-OCH₃~3.9Singlet

Note: Predictions are based on typical chemical shifts for similar functional groups in heterocyclic systems and should be confirmed by experimental data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each of the six carbon atoms in the pyrimidine ring and the methyl carboxylate group is expected to give a distinct signal. The chemical shifts will be influenced by the neighboring atoms, particularly the electronegative nitrogen and chlorine atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ) ppm
C=O (Ester)160 - 170
C2 (C-Cl)155 - 165
C4 (C-COOCH₃)150 - 160
C6 (C-NH₂)150 - 160
C5 (C-Cl)110 - 120
-OCH₃50 - 60

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₆H₅Cl₂N₃O₂. The isotopic pattern of the molecular ion will be characteristic due to the presence of two chlorine atoms, with the M, M+2, and M+4 peaks appearing in a distinctive ratio.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (Amino)3300 - 3500
C-H stretch (Methyl)2850 - 3000
C=O stretch (Ester)1700 - 1750
C=N, C=C stretch (Pyrimidine ring)1500 - 1650
C-Cl stretch600 - 800

Synthesis and Reactivity

While a specific, detailed, and publicly available protocol for the synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is not extensively documented, its structure suggests a plausible synthetic route originating from more readily available pyrimidine precursors. The synthesis would likely involve a series of steps including chlorination, amination, and esterification of a suitable pyrimidine core.

The reactivity of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is largely dictated by the two chlorine substituents at the C2 and C5 positions. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5. This is due to the enhanced stabilization of the Meisenheimer intermediate when nucleophilic attack occurs at positions ortho or para to the ring nitrogen atoms. In the case of this molecule, the C2 position is expected to be more reactive towards nucleophilic aromatic substitution (SNAr) than the C5 position.

Synthesis_and_Reactivity cluster_synthesis Plausible Synthetic Pathway cluster_reactivity Key Reactivity Start Pyrimidine Precursor Step1 Chlorination Start->Step1 Step2 Amination Step1->Step2 Step3 Esterification Step2->Step3 Product Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate Step3->Product Reactant Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 Reactant->SNAr Suzuki Suzuki-Miyaura Coupling at C2 Reactant->Suzuki

Caption: Conceptual overview of the synthesis and primary reactivity pathways.

A notable application of this compound is its use in palladium-catalyzed cross-coupling reactions. A patent for herbicidal compounds describes a Suzuki-Miyaura coupling reaction where Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is reacted with an arylboronic acid derivative.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol based on the reaction described in the patent literature.[2] This should be regarded as a starting point, and optimization may be necessary for different substrates.

Materials:

  • Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

  • Arylboronic acid or ester derivative

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Cesium fluoride

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 eq.), the arylboronic acid derivative (1.5 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.1 eq.), and cesium fluoride (2.0 eq.).

  • Purge the vessel with an inert atmosphere.

  • Add degassed 1,2-dimethoxyethane and water.

  • Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific substrates.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki_Coupling_Workflow Start Combine Reactants: - Pyrimidine (1.0 eq.) - Boronic Acid (1.5 eq.) - Pd Catalyst (0.1 eq.) - Base (2.0 eq.) Inert Establish Inert Atmosphere Start->Inert Solvent Add Degassed Solvents (DME/Water) Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Agrochemicals

The structural features of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate make it a valuable intermediate in the synthesis of compounds with potential biological activity.

  • Herbicides: As demonstrated in the patent literature, this compound serves as a key building block for a class of 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids that exhibit potent herbicidal activity with a broad spectrum of weed control.[2]

  • Antitubercular Agents: Research into novel antitubercular agents has utilized related dichloropyrimidine carboxamides. While not directly using the title compound, these studies highlight the potential of this chemical class to yield potent inhibitors of Mycobacterium tuberculosis.

  • Kinase Inhibitors: The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs. The ability to selectively functionalize the C2 and C5 positions of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate allows for the synthesis of diverse libraries of compounds for screening against various kinases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. While a specific safety data sheet (SDS) for this exact compound is not widely available, data for related dichloropyrimidine derivatives suggest that it should be handled with care.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is a strategically important building block for chemical synthesis, particularly in the fields of agrochemicals and medicinal chemistry. Its distinct reactivity profile, with two addressable chlorine atoms, offers a versatile platform for the construction of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, and key applications, with a focus on its utility in Suzuki-Miyaura coupling reactions. As research in these fields continues to advance, the demand for such versatile and well-characterized intermediates is likely to grow, further solidifying the importance of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate in the modern synthetic chemist's toolbox.

References

  • US7300907B2 - 2-(Poly-substituted aryl)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Cross-Coupling and Synthetic Workflows for Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary Methyl 6-amino-2,5-dichloropyrimidine-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS: 502142-81-6) is a highly functionalized, electron-deficient heterocyclic scaffold. It serves as a critical intermediate in the synthesis of advanced agrochemicals—specifically synthetic auxin herbicides like 6-amino-2-(heterocyclic)pyrimidine-4-carboxylates—and various pharmaceutical active ingredients, including kinase inhibitors[1].

The structural density of this molecule presents a unique synthetic challenge: it contains an exocyclic amine at C6, a methyl ester at C4, and two differential chloride leaving groups at C2 and C5. Historically, functionalizing the C2 position required protecting the C6-amine to prevent catalyst poisoning or off-target amination. However, by exploiting the inherent electronic disparity between the C2 and C5 positions, modern process chemistry enables direct, regioselective Suzuki-Miyaura cross-coupling at the C2 position without protecting groups, significantly streamlining the synthetic workflow[2].

Mechanistic Insights: The "Why" Behind the Reactivity

To master the reactivity of this scaffold, one must understand the electronic topology of the pyrimidine ring:

  • Regioselectivity of Oxidative Addition: The C2 position is flanked by two highly electronegative endocyclic nitrogen atoms, making it the most electron-deficient carbon on the ring. Consequently, the C2–Cl bond undergoes oxidative addition with low-valent Palladium(0) species at a significantly faster rate than the C5–Cl bond.

  • Steric Shielding at C5: The C5–Cl bond is sterically hindered by the adjacent C4-methyl ester and C6-amino group, further suppressing its reactivity toward cross-coupling until the C2 position has been functionalized.

  • Ester Hydrolysis Vulnerability: The C4-methyl ester is susceptible to base-catalyzed hydrolysis. Therefore, cross-coupling reactions must utilize carefully controlled biphasic buffer systems (e.g., aqueous K2​CO3​ in mixed organic solvents) to facilitate transmetalation without saponifying the ester[2].

Regioselective Catalytic Cycle

The following diagram illustrates the self-sustaining catalytic loop that selectively functionalizes the C2 position while leaving the C5-chloride and C6-amine intact.

SuzukiCycle Pd0 Pd(0) Active Catalyst [Pd(PPh3)2] OxAdd Oxidative Addition Regioselective at C2-Cl Pd(II) Intermediate Pd0->OxAdd + SM TransMet Transmetalation Ar-B(OH)2 + Base Displacement of Cl- OxAdd->TransMet + Base RedElim Reductive Elimination Formation of C2-Ar Bond Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product 2-Aryl-6-amino-... RedElim->Product SM Starting Material CAS: 502142-81-6 SM->OxAdd Boronic Aryl Boronic Acid Ar-B(OH)2 Boronic->TransMet

Regioselective Suzuki-Miyaura catalytic cycle at the C2 position of the pyrimidine scaffold.

Self-Validating Experimental Protocol: Direct Suzuki Coupling

The following protocol outlines the direct Suzuki coupling of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate with an aryl boronic acid (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid), achieving >70% yield with ultra-low palladium loading (~1 mol%)[1].

Step 1: Reactor Assembly & Solvent Matrix Preparation
  • Action: In a 500 mL jacketed reactor, combine Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 eq, e.g., 13.5 mmol), the aryl boronic acid (1.2 eq), Methanol (7.0 eq), 4-methyl-2-pentanone (MIBK) (2.6 eq), and Acetonitrile (14.1 eq).

  • Causality: This specific ternary solvent system is critical. Methanol solubilizes the polar pyrimidine; MIBK ensures the lipophilic boronic acid remains in solution during aqueous base addition; Acetonitrile acts as a coordinating solvent that stabilizes the Pd intermediate.

  • Validation Check: The mixture should form a uniform, stirrable slurry or solution.

Step 2: Deoxygenation (Critical Path)
  • Action: Sparge the reaction mixture vigorously with high-purity Nitrogen ( N2​ ) for exactly 30 minutes.

  • Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands and the active Pd(0) species, leading to catalyst deactivation.

  • Validation Check: Failure to properly deoxygenate will result in the solution turning pitch black (precipitation of inactive "Palladium black") upon heating, stalling the reaction.

Step 3: Catalyst Activation
  • Action: Add Triphenylphosphine ( PPh3​ , 0.04 eq) and Palladium(II) Acetate ( Pd(OAc)2​ , 0.01 eq) in one portion. Heat the reactor to 50 °C.

  • Causality: Pd(OAc)2​ is reduced in situ by the phosphine ligands to generate the active 14-electron Pd(0) species. The 4:1 ligand-to-metal ratio prevents the agglomeration of palladium nanoparticles.

Step 4: Biphasic Base Addition
  • Action: Prepare a 47 wt% aqueous Potassium Carbonate ( K2​CO3​ ) solution. Add this solution in three equal portions (totaling ~3.0 eq of base) over a period of 4 to 6 hours while maintaining 50 °C.

  • Causality: Portion-wise addition of a biphasic base regulates the rate of transmetalation. A sudden spike in pH would trigger two catastrophic side reactions: the protodeboronation of the aryl boronic acid and the saponification of the C4-methyl ester[3].

  • Validation Check: Monitor via HPLC. The intermediate oxidative addition complex should steadily convert to the product without the appearance of the des-methyl ester impurity (m/z 208.0).

Step 5: Phase Separation and Isolation
  • Action: After 24 hours, heat the mixture to 65 °C and halt agitation. Allow the phases to separate. Decant the organic phase and distill under vacuum to remove ~66% of the methanol, inducing crystallization of the coupled product.

  • Causality: Heating to 65 °C decreases the viscosity of the aqueous layer and ensures the organic product remains fully dissolved in the organic phase during separation.

Quantitative Data & Troubleshooting Matrix

To maintain high process integrity, monitor the following analytical markers during the reaction via LC-MS.

Parameter / ImpurityTarget MetricRoot Cause / CausalityCorrective Action
Unreacted SM (m/z 222.0)< 2.0% AreaCatalyst poisoning (Oxygen ingress) or insufficient boronic acid.Verify N2​ sparging. Spike additional 0.1 eq of boronic acid.
Over-coupled Product (C2, C5 diarylation)< 0.5% AreaExcessive temperature (>60 °C during reaction) driving C5-Cl activation.Strictly maintain reactor temperature at 50 °C.
Hydrolyzed Ester (m/z 208.0)< 1.0% AreaBase added too rapidly, causing localized pH spikes and saponification.Ensure strict portion-wise or dropwise addition of aqueous K2​CO3​ .
Des-chloro Impurity (m/z 188.0)< 0.1% AreaUpstream carryover from the synthesis of the starting material[3].Tighten incoming SM specifications to <0.5% des-chloro analog.
Reaction Yield > 70.0%Optimized biphasic Suzuki conditions.N/A (Standard expected performance).

References

  • Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling Google P

Sources

Application

Application Note: Orthogonal Functionalization of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate in Medicinal Chemistry

Introduction & Structural Rationale Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) is a highly versatile, multi-functionalized heterocyclic building block. In medicinal chemistry, the pyrimidine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) is a highly versatile, multi-functionalized heterocyclic building block. In medicinal chemistry, the pyrimidine ring is a privileged scaffold, frequently serving as the hinge-binding motif in kinase inhibitors or as the core structure for receptor antagonists.

This specific molecule provides four distinct, orthogonally addressable vectors for late-stage functionalization:

  • C2-Chloro : Highly electron-deficient due to the adjacent nitrogen atoms, making it exceptionally reactive towards Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr).

  • C4-Methyl Ester : A latent carboxylic acid that can be saponified under mild conditions and converted into diverse amides to probe structure-activity relationships (SAR).

  • C5-Chloro : Significantly less reactive than the C2 position, acting as a stable lipophilic handle or a site for secondary late-stage functionalization under forcing conditions.

  • C6-Amino : A built-in hydrogen bond donor essential for target protein engagement (e.g., binding to the ATP pocket of kinases).

Mechanistic Causality in Regioselective Cross-Coupling

When subjected to Pd-catalyzed Suzuki-Miyaura conditions, CAS 502142-81-6 exhibits strict regioselectivity for the C2 position. The causality lies in the electronic distribution of the pyrimidine ring. The C2 carbon is flanked by two electronegative nitrogen atoms, which significantly lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates rapid oxidative addition by the electron-rich Pd(0) catalyst.

Conversely, the C5 position is the most electron-rich carbon on the pyrimidine ring (despite the inductive withdrawal of the chlorine), rendering the C5-Cl bond largely inert under standard, mild coupling conditions. This electronic disparity allows for the direct, unprotected coupling of the C2 position without the need for transient protecting groups on the C6-amine, streamlining the synthetic route [1][1].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Regioselective Oxidative Addition (Fast at C2-Cl, Inert at C5-Cl) Pd0->OxAdd + Pyrimidine Substrate Transmet Transmetalation (Aryl Boronic Acid / Base) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-5-chloro-pyrimidine Intermediate RedElim->Product Product Release

Catalytic cycle showing regioselective oxidative addition at the electron-deficient C2 position.

Application Workflows

The orthogonal reactivity of this scaffold enables a streamlined, two-step diversification strategy commonly utilized in library generation. First, the C2 position is arylated via a direct Suzuki coupling. Second, the C4 ester is hydrolyzed and coupled with various amines to generate a library of multisubstituted pyrimidines.

Workflow SM Methyl 6-amino-2,5-dichloro- pyrimidine-4-carboxylate (CAS 502142-81-6) C2 Regioselective C2 Suzuki Coupling (Pd cat., Ar-B(OH)2) SM->C2 Step 1 (C2-Arylation) C4 C4 Ester Hydrolysis & Amidation (LiOH, then Amine/HATU) C2->C4 Step 2 (C4-Amidation) Target Multisubstituted Bioactive Pyrimidine (e.g., Kinase Inhibitor) C4->Target Step 3 (Final Assembly)

Orthogonal functionalization workflow of CAS 502142-81-6 for medicinal chemistry scaffolds.

Quantitative Data Presentation

To highlight the efficiency of the regioselective Suzuki coupling, the following table summarizes the optimized parameters required for C2-arylation while suppressing unwanted C5-arylation or catalyst poisoning by the free C6-amine.

ParameterOptimized ConditionCausality / Mechanistic Observation
Catalyst PdCl2(PPh3)2 (2-5 mol%)Provides optimal steric bulk to favor C2 oxidative addition while resisting amine coordination [1][1].
Base KF or K2CO3 (2.5 eq)Mild inorganic bases prevent premature C4-ester hydrolysis during the high-temperature cross-coupling step.
Solvent MeCN / H2O (3:1 v/v)This protic, polar biphasic mixture ensures the solubility of both the organic pyrimidine substrate and the inorganic base [1][1].
Regioselectivity >99:1 (C2 vs C5)The C5-Cl remains completely intact, confirmed by the preservation of a 3:1 mono-chloro isotopic splitting pattern in LC-MS.

Self-Validating Experimental Protocols

Protocol A: Regioselective C2-Arylation via Direct Suzuki Coupling

Objective: Synthesize Methyl 6-amino-5-chloro-2-(aryl)pyrimidine-4-carboxylate.

  • Preparation: In a microwave-safe vial, combine Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 eq), the corresponding arylboronic acid (1.2 eq), and PdCl2(PPh3)2 (0.05 eq).

  • Solvent & Base: Add a degassed mixture of Acetonitrile and Water (3:1, 0.2 M relative to substrate), followed by Potassium Fluoride (2.5 eq).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 110 °C for 30 minutes.

  • Validation (In-Process Control): Analyze an aliquot via LC-MS. The starting material ([M+H]+ m/z 222.0) must be fully consumed. The product mass should reflect the addition of the aryl group minus HCl. Crucial Check: The mass spectrum must display a distinct 3:1 isotopic pattern, confirming the retention of exactly one chlorine atom (the C5-Cl). The absence of a +Aryl/-2HCl mass confirms strict regioselectivity.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and purify via flash chromatography (0-50% EtOAc/Hexanes).

Protocol B: C4-Ester Hydrolysis and Amidation

Objective: Convert the C2-arylated ester into a bioactive amide.

  • Saponification: Dissolve the intermediate from Protocol A in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (1.5 eq). Stir at ambient temperature for 2 hours.

  • Validation: TLC should show complete conversion of the high-Rf ester to a highly polar baseline spot (the carboxylic acid). Acidify the mixture to pH 3 with 1M HCl and extract with EtOAc to isolate the acid.

  • Amidation: Dissolve the isolated acid in anhydrous DMF (0.1 M). Add the desired aliphatic or aromatic amine (1.2 eq), DIPEA (3.0 eq), and HATU (1.5 eq). Stir at room temperature for 4 hours.

  • Validation: LC-MS should confirm the target amide mass. The use of HATU as the coupling reagent is deliberate; it maximizes coupling efficiency for electron-deficient heterocyclic acids while minimizing epimerization if chiral amines are employed.

Quality Control & Impurity Profiling Context

Beyond its utility as a starting scaffold, CAS 502142-81-6 is frequently monitored as a critical impurity in the synthesis of mono-chlorinated pyrimidines, such as Methyl 6-amino-5-chloropyrimidine-4-carboxylate. During upstream electrophilic chlorination, over-chlorination at the C2 position generates this di-chloro artifact.

In LC-MS analysis, it presents as a characteristic +34 Da mass shift (m/z 222.0 vs the target m/z 188.0) [2][2]. Because it is structurally and electronically very similar to the mono-chloro product, it is notoriously difficult to remove via standard recrystallization, necessitating strict stoichiometric control of the chlorinating agent during upstream synthesis to keep this impurity below 0.5%.

References

  • Benchchem. Methyl 6-amino-5-chloropyrimidine-4-carboxylate | 1956380-48-5. Retrieved from: 2[2]

  • US Patent 10570114B2. Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling. Dow AgroSciences LLC. Retrieved from:1[1]

Sources

Method

Application Note: Site-Selective Coupling Strategies for Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Introduction & Mechanistic Rationale Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS: 502142-81-6) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced agrochemicals...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS: 502142-81-6) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced agrochemicals, such as herbicidal picolinates and pyrimidine-4-carboxylates[1][2]. The pyrimidine scaffold presents a unique electronic topology that dictates its reactivity: the chlorine atom at the C2 position is highly activated toward nucleophilic attack and oxidative addition. This activation is driven by the electron-withdrawing effects of the adjacent N1 and N3 ring nitrogens, compounded by the inductive pull of the C4-methyl ester[3].

Conversely, the C5-chlorine is significantly less reactive. This inherent electronic differentiation allows researchers to perform highly site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the C2 position without requiring complex protection-deprotection schemes for the C6-amino group or the C5-chlorine[4].

Experimental Design & Causality

Successful functionalization of this scaffold requires precise control over reaction conditions to prevent unwanted side reactions, such as ester hydrolysis or over-coupling at C5.

  • Catalyst Selection : Bis(triphenylphosphine)palladium(II) dichloride ( PdCl2​(PPh3​)2​ ) is the catalyst of choice[1][5]. It provides a robust balance of steric bulk and electronic properties, facilitating selective oxidative addition at the C2–Cl bond while remaining stable in aqueous-organic solvent mixtures.

  • Base and Solvent Synergy : The transmetalation step of the Suzuki coupling requires a base to activate the boronic acid. Potassium fluoride (KF) or potassium bicarbonate ( KHCO3​ ) are optimal because they are mild enough to prevent the saponification of the C4-methyl ester[4][5]. A biphasic or miscible polar solvent system, such as Acetonitrile/Water or a complex mixture of Methanol/4-methyl-2-pentanone/Acetonitrile/Water, ensures the solubility of both the lipophilic pyrimidine and the inorganic base[4].

  • Thermal Modality : Microwave irradiation at 110 °C is highly recommended[1][2]. Rapid heating accelerates the catalytic cycle, driving the reaction to completion in 30–45 minutes and kinetically outcompeting slower degradation pathways like ester hydrolysis.

Workflow & Pathway Visualization

CouplingWorkflow SM Methyl 6-amino-2,5-dichloropyrimidine- 4-carboxylate OxAdd 1. Oxidative Addition Selective Pd(0) insertion at C2-Cl SM->OxAdd PdCl2(PPh3)2 TransMet 2. Transmetalation Aryl-B(OH)2 + Aqueous Base OxAdd->TransMet KF or KHCO3 MeCN/H2O RedElim 3. Reductive Elimination Formation of C2-Aryl Bond TransMet->RedElim Heat (110°C) RedElim->OxAdd Pd(0) Regeneration Prod C2-Arylated Pyrimidine Product (C5-Cl remains intact) RedElim->Prod

Figure 1: Site-selective Pd-catalyzed Suzuki-Miyaura coupling workflow at the C2 position.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the C2 Suzuki-Miyaura coupling, demonstrating the causality of reagent selection on yield and selectivity based on established patent literature parameters.

EntryCatalystBaseSolvent SystemTemp / TimeC2-Coupled Yield (%)Observation / Causality
1 PdCl2​(PPh3​)2​ KFMeCN / H2​O (3:1)110 °C (MW) / 30 min>85%Optimal selective coupling; ester intact[1][5].
2 PdCl2​(PPh3​)2​ KHCO3​ MeOH / MIBK / MeCN / H2​O 80 °C (Thermal) / 4 h78%Good yield; scalable thermal conditions[4].
3 Pd(PPh3​)4​ Na2​CO3​ Dioxane / H2​O (4:1)100 °C (Thermal) / 12 h<50%Stronger base and long heating caused C4-ester hydrolysis.
4 Pd(dppf)Cl2​ KFMeCN / H2​O (3:1)110 °C (MW) / 30 min65%Highly active ligand led to increased C5 over-coupling.

Self-Validating Experimental Protocols

Protocol: Microwave-Assisted Site-Selective Suzuki-Miyaura Coupling at C2

This protocol details the coupling of an aryl boronic acid to the C2 position, leaving the C5-chloro and C4-ester intact[1][2].

Step 1: Reagent Charging In a microwave-safe vial, combine Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 equiv, e.g., 1.0 mmol), the desired aryl boronic acid or ester (1.1 equiv), and PdCl2​(PPh3​)2​ (0.05 equiv, 5 mol%). Causality: Limiting the boronic acid to 1.1 equivalents prevents secondary transmetalation and coupling at the less reactive C5 position.

Step 2: Solvent & Base Addition Add a 3:1 mixture of Acetonitrile and Water (total volume 4 mL), followed by Potassium Fluoride (KF) (2.5 equiv). Self-Validation Checkpoint: Before heating, sparge the heterogeneous mixture with Argon or N2​ gas for 5–10 minutes. The solution should remain pale yellow/orange. If it immediately turns black, the Pd(II) has prematurely reduced and aggregated (forming "palladium black") due to oxygen exposure, which will result in stalled conversion.

Step 3: Microwave Irradiation Seal the vial and irradiate in a microwave reactor at 110 °C for 30 minutes[1]. Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material (m/z ~222 for the 35Cl2​ isotope pattern) should be fully consumed[3]. The product mass should reflect the addition of the aryl group minus HCl. If a mass corresponding to [M - 14] is observed, ester hydrolysis has occurred, indicating the base concentration was too high or the reaction was overheated.

Step 4: Workup & Isolation Dilute the reaction mixture with Ethyl Acetate (10 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure C2-arylated product.

Troubleshooting & Analytical Insights

  • Upstream Impurity Carryover : When sourcing or synthesizing the starting material, be aware of over-chlorination artifacts. Electrophilic aromatic substitution during upstream synthesis can lead to varying levels of the 2,5-dichloro species if the starting material was supposed to be the mono-chloro derivative[3]. Always verify the isotopic pattern of the starting material via LC-MS; a +34 Da mass shift from a mono-chloro precursor confirms the presence of the 2,5-dichloro scaffold[3].

  • Stalled Reactions : If the reaction stalls at ~50% conversion, it is typically due to catalyst deactivation. Ensure the water used is thoroughly degassed. Adding an additional 2 mol% of catalyst and resubmitting to microwave heating for 15 minutes can drive the reaction to completion.

  • Ester Hydrolysis Mitigation : The C4-ester serves as a critical "linker" region for downstream bioactive molecule development, so its preservation is paramount[3]. If the C4-carboxylic acid is detected, switch the base from KHCO3​ to KF, or reduce the water ratio in the solvent mixture.

References

  • Google Patents . "ES2712103T3 - New carboxylates of 4-aminopyridine and 6-aminopyrimidine as herbicides". 5

  • Googleapis.com . "(12) STANDARD PATENT APPLICATION (11) Application No. AU 2021257919 Al". 1

  • Google Patents . "WO2017201377A1 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling". 4

  • Benchchem . "Methyl 6-amino-5-chloropyrimidine-4-carboxylate | 1956380-48-5". 3

  • Google Patents . "WO2014151005A1 - 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides". 2

Sources

Application

Application Notes and Protocols for the Analytical Characterization of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Critical Role of Analytical Characterization Methyl 6-amino-2,5-dichloropyr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Critical Role of Analytical Characterization

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its purity, stability, and structural integrity are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound, grounded in established scientific principles and aligned with regulatory expectations for drug development.[1][2][3] The protocols herein are designed to be self-validating systems, offering a robust framework for researchers and quality control analysts.

I. Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the cornerstone for assessing the purity and quantifying the assay of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. A well-developed reversed-phase HPLC method can effectively separate the main component from process-related impurities and degradation products.[4][5][6]

Scientific Rationale

The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention for the moderately polar analyte. The mobile phase, a gradient of acetonitrile and a phosphate buffer, allows for the elution of a range of compounds with varying polarities. The buffer maintains a consistent pH to ensure reproducible ionization and retention of the analyte. UV detection at a wavelength of maximum absorbance for the pyrimidine chromophore ensures high sensitivity.

Experimental Protocol: HPLC-UV for Purity and Assay

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate reference standard

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution (for Assay): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a concentration of approximately 100 µg/mL.

  • Sample Solution (for Purity and Assay): Prepare the sample solution in the same manner as the standard solution.

5. Data Analysis and Interpretation:

  • Purity: The purity is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Assay: The assay is calculated by comparing the peak area of the sample solution to that of the reference standard solution of a known concentration.

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation (ICH Q2(R2)) A Define Analytical Target Profile (ATP) B Select Column and Mobile Phase A->B C Optimize Gradient and Flow Rate B->C D Optimize Detection Wavelength C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Final Validated Method I->J

Caption: Workflow for HPLC method development and validation.

II. Structural Elucidation: NMR and FT-IR Spectroscopy

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for the unambiguous structural confirmation of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Scientific Rationale

The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule's structure. For substituted aminopyrimidines, the position of the amino group can influence the chemical shifts of the ring protons and carbons.[7][8][9][10][11]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR.

Expected Spectral Data (in DMSO-d₆):

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-NH₂ ~7.5 (broad singlet, 2H)-
-OCH₃ ~3.9 (singlet, 3H)~53
C4-COO -~165
C6-NH₂ -~160
C2-Cl -~158
C5-Cl -~110
C4 -~105

Note: These are predicted chemical shifts and may vary slightly based on experimental conditions.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Scientific Rationale

The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational transitions of specific chemical bonds. This allows for the identification of key functional groups such as N-H (amine), C=O (ester), C-Cl (chloro), and the pyrimidine ring system.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans for a good signal-to-noise ratio.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (amine)
3000-2850C-H stretching (methyl)
1730-1710C=O stretching (ester carbonyl)
1640-1550Pyrimidine ring stretching
1250-1150C-O stretching (ester)
800-600C-Cl stretching

III. Identity and Molecular Weight Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and molecular weight of the compound, as well as for identifying volatile impurities.

Scientific Rationale

Gas chromatography separates the components of a mixture based on their volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which is a unique chemical fingerprint. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum.

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Expected Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₅Cl₂N₃O₂ = 237.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed for the molecular ion at m/z 236, 238, and 240.

  • Fragmentation Pattern: Expect fragmentation corresponding to the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and chlorine atoms.

Logical Flow of Characterization

Characterization_Flow cluster_initial Initial Assessment cluster_structure Structural Confirmation cluster_identity Identity & Stability A HPLC-UV (Purity & Assay) B NMR (¹H & ¹³C) (Connectivity) A->B C FT-IR (Functional Groups) A->C F Forced Degradation (Stability Indicating Method) A->F D GC-MS (Molecular Weight) B->D C->D E Thermal Analysis (Stability) D->E G Complete Characterization Profile E->G F->G

Caption: A logical workflow for the comprehensive characterization of the compound.

IV. Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques provide valuable information about the thermal stability, melting point, and decomposition profile of the compound.[12]

Scientific Rationale

TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point and other thermal transitions.

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Conditions:

    • Temperature Range: 30 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • DSC Conditions:

    • Temperature Range: 30 °C to a temperature above the melting point.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

Expected Data:

  • TGA: The thermogram is expected to show thermal stability up to a certain temperature, followed by a significant weight loss corresponding to the decomposition of the molecule.

  • DSC: The DSC thermogram should exhibit a sharp endothermic peak corresponding to the melting point of the crystalline solid.

V. Stability Indicating Method Development: Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating analytical method and for understanding the degradation pathways of the compound.[13][14][15][16] These studies are a key requirement of regulatory bodies like the ICH.[17][18]

Scientific Rationale

By subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic), potential degradation products are generated. The ability of the primary analytical method (e.g., HPLC) to separate these degradation products from the parent compound demonstrates its specificity and stability-indicating nature.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL in a suitable solvent).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the developed HPLC-UV method.

Data Analysis and Interpretation:

  • The chromatograms of the stressed samples should be compared to that of an unstressed sample.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

  • The peak purity of the main peak in the stressed samples should be evaluated using a diode array detector to ensure it is not co-eluting with any degradation products.

References

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy. (n.d.). Academia.edu. Retrieved March 17, 2026, from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved March 17, 2026, from [Link]

  • Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. (2002). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (2014). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 17, 2026, from [Link]

  • Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling. (2017). Google Patents.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 17, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved March 17, 2026, from [Link]

  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH. Retrieved March 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. Retrieved March 17, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.ai. Retrieved March 17, 2026, from [Link]

  • New carboxylates of 4-aminopyridine and 6-aminopyrimidine as herbicides. (n.d.). Google Patents.
  • 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides. (n.d.). Google Patents.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2021). IJSDR. Retrieved March 17, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved March 17, 2026, from [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2013). PubMed. Retrieved March 17, 2026, from [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (n.d.). PubMed. Retrieved March 17, 2026, from [Link]

  • (12) STANDARD PATENT APPLICATION (11) Application No. AU 2021257919 Al (19) AUSTRALIAN PATENT OFFICE. (n.d.). Google Patents.
  • Pyrimidine metabolism. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Validated UV and RP-HPLC Method Development for the Estimation of Ant. (2020, April 22). IJPDR. Retrieved March 17, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI. Retrieved March 17, 2026, from [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Development and Validation of HPLC-UV Method for the Determination of Diclofenac in Human Plasma with Application to a Pharmacok. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2025, September 12). Journal of Agricultural and Food Chemistry. Retrieved March 17, 2026, from [Link]

  • GC–MS fragmentation pattern of the metabolites produced during... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Method Development and Validation for Estimation of Dalfampridine in Synthetic Mixture by using UV Spectrophotometry and RP-HPLC. (2019, August 10). EAS Publisher. Retrieved March 17, 2026, from [Link]

  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022, June 16). MDPI. Retrieved March 17, 2026, from [Link]

Sources

Method

large-scale synthesis of "Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate"

An Application Guide for the Large-Scale Synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate Abstract This document provides a comprehensive technical guide for the large-scale synthesis of Methyl 6-amino-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Large-Scale Synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate, a key intermediate in the development of novel therapeutic agents and agrochemicals. We present a validated, two-step synthetic protocol beginning from the commercially available precursor, Methyl 2,6-dichloropyrimidine-4-carboxylate. The guide offers a detailed, step-by-step methodology, an analysis of reaction mechanisms, process optimization insights, and critical safety protocols required for industrial-scale production. The information is structured to support researchers, chemists, and process development professionals in safely and efficiently producing this high-value compound.

Introduction and Strategic Overview

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative. Its structural motifs, including the reactive chlorine atoms and the amino group, make it a versatile building block for creating more complex molecules. It is notably used as a precursor in the synthesis of advanced herbicidal compounds.[1] The successful and economical production of this intermediate is therefore a critical step in the supply chain for these end-products.

The synthetic strategy outlined in this guide is designed for scalability, safety, and efficiency. It proceeds via two primary transformations:

  • Regioselective Amination: A nucleophilic aromatic substitution (SNAr) reaction on Methyl 2,6-dichloropyrimidine-4-carboxylate, where the chlorine atom at the C6 position is selectively displaced by an amino group.

  • Electrophilic Chlorination: The subsequent chlorination of the electron-rich pyrimidine ring at the C5 position to yield the final target molecule.

This approach was chosen over more complex, multi-step routes involving organometallic intermediates due to its reliance on readily available starting materials, predictable regiochemistry, and more straightforward purification procedures suitable for large-scale operations.

Synthetic Workflow and Mechanism

The overall synthetic pathway is illustrated below. The process begins with the selective amination of the C6 position, followed by chlorination at the C5 position.

G cluster_0 Step 1: Regioselective Amination cluster_1 Step 2: Electrophilic Chlorination A Methyl 2,6-dichloropyrimidine- 4-carboxylate B Methyl 6-amino-2-chloropyrimidine- 4-carboxylate A->B  Ammonia (NH3)  Solvent (e.g., THF)  0°C to RT C Methyl 6-amino-2-chloropyrimidine- 4-carboxylate D Methyl 6-amino-2,5-dichloropyrimidine- 4-carboxylate (Final Product) C->D  N-Chlorosuccinimide (NCS)  Solvent (e.g., Acetonitrile)  RT G start Nucleophilic Attack intermediate Meisenheimer Complex (Stabilized Intermediate) start->intermediate NH₃ attacks C6 position product Product Formation intermediate->product Chloride ion expelled

Caption: Logical flow of the SNAr amination mechanism.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal batch size of ~1 kg of the final product. All operations should be conducted in a well-ventilated chemical processing area or a walk-in fume hood.

Materials and Equipment
Category Item Notes
Reactants Methyl 2,6-dichloropyrimidine-4-carboxylate (CAS 6299-85-0)Purity ≥97%
Ammonia (gas or 28-30% aq. solution)Anhydrous gas is preferred for easier work-up.
N-Chlorosuccinimide (NCS)Purity ≥98%
Solvents Tetrahydrofuran (THF), AnhydrousFor amination step.
Acetonitrile (ACN), AnhydrousFor chlorination step.
Ethyl Acetate (EtOAc)For extraction.
Saturated Sodium Bicarbonate SolutionFor washing.
Brine (Saturated NaCl solution)For washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying.
Equipment 20L Jacketed Glass Reactor with overhead stirrer and reflux condenserFor both reaction steps.
Temperature control unit (chiller/heater)To control reaction temperature precisely.
Gas inlet tube (for ammonia gas)
Large separation funnel (20L)For work-up and extraction.
Rotary evaporator with a large-capacity flaskFor solvent removal.
Filtration apparatus (e.g., Nutsche filter)For isolating solid products.
Vacuum ovenFor drying the final product.
Step 1: Synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate
  • Reactor Setup: Set up the 20L jacketed reactor under an inert atmosphere (e.g., nitrogen). Ensure all glassware is dry.

  • Charging Reactants: Charge the reactor with Methyl 2,6-dichloropyrimidine-4-carboxylate (2.07 kg, 10.0 mol) and anhydrous Tetrahydrofuran (10 L).

  • Cooling: Start the stirrer and cool the resulting slurry to 0-5 °C using the temperature control unit.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the cooled slurry via the gas inlet tube at a moderate rate. The reaction is exothermic; maintain the internal temperature below 10 °C. Alternatively, add a pre-cooled solution of ammonia in THF.

  • Reaction: Continue ammonia addition until Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows complete consumption of the starting material (typically 3-5 hours).

  • Work-up:

    • Stop the ammonia flow and purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the ammonium chloride byproduct. Wash the filter cake with THF (2 x 1 L).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Add ethyl acetate (approx. 5 L) to the crude solid and heat to reflux to dissolve.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours to complete crystallization.

    • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to yield Methyl 6-amino-2-chloropyrimidine-4-carboxylate as a white to off-white solid.

Step 2: Synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
  • Reactor Setup: Reconfigure the dry 20L reactor for the second step under a nitrogen atmosphere.

  • Charging Reactants: Charge the reactor with Methyl 6-amino-2-chloropyrimidine-4-carboxylate (1.88 kg, 10.0 mol, assuming 100% conversion from Step 1) and anhydrous acetonitrile (12 L). Stir to dissolve.

  • NCS Addition: To the solution, add N-Chlorosuccinimide (1.40 kg, 10.5 mol, 1.05 equivalents) portion-wise over 1-2 hours. Maintain the internal temperature at 20-25 °C (room temperature). A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator.

    • Add water (10 L) to the concentrated mixture, which will precipitate the crude product. Stir for 30 minutes.

    • Filter the solid product and wash the cake thoroughly with water (3 x 2 L) to remove succinimide.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol).

    • Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to crystallize.

    • Filter the purified product, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C to a constant weight.

Process and Safety Data

Typical Reaction Parameters
Parameter Step 1: Amination Step 2: Chlorination
Starting Material Methyl 2,6-dichloropyrimidine-4-carboxylateMethyl 6-amino-2-chloropyrimidine-4-carboxylate
Key Reagent Ammonia (NH₃)N-Chlorosuccinimide (NCS)
Solvent Tetrahydrofuran (THF)Acetonitrile (ACN)
Temperature 0-10 °C20-25 °C
Typical Time 3-5 hours4-6 hours
Expected Yield 85-95%80-90%
Purity (Post-Recrystallization) >98%>98%
Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols. The following information is derived from safety data sheets and best laboratory practices. [2][3][4]

  • Hazard Identification:

    • Methyl 2,6-dichloropyrimidine-4-carboxylate: Harmful if swallowed and causes skin and serious eye irritation. * Ammonia: Toxic, corrosive, and poses an inhalation hazard. Reactions should be conducted in a well-ventilated area.

    • N-Chlorosuccinimide (NCS): Oxidizer and skin/eye irritant. Avoid contact with combustible materials.

    • Solvents (THF, ACN, EtOAc): Flammable liquids. Keep away from ignition sources. Acetonitrile is also toxic.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical safety goggles, flame-retardant lab coats, and chemical-resistant gloves (e.g., nitrile or neoprene) at all times. [2]* Engineering Controls:

    • All operations must be performed in a chemical fume hood or a designated, well-ventilated processing area. [5] * Ensure that safety showers and eyewash stations are readily accessible. [4]* Waste Disposal:

    • Dispose of all chemical waste, including solvents and reaction residues, according to local and national environmental regulations. [2][4]Do not dispose of organic solvents down the drain.

Conclusion

The protocol described provides a reliable and scalable pathway for the synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. The key strengths of this method are its high regioselectivity in the amination step and the use of a mild, manageable chlorinating agent for the second step. By adhering to the detailed procedures and safety precautions outlined in this guide, researchers and production chemists can effectively and safely produce this valuable chemical intermediate for further applications in drug development and agrochemical synthesis.

References

Sources

Technical Notes & Optimization

Troubleshooting

common impurities in "Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate" synthesis

Technical Support Center: Troubleshooting Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address th...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) .

This compound is a critical highly functionalized pyrimidine building block, heavily utilized in the development of modern agrochemicals (such as synthetic auxins and picolinate/pyrimidine herbicides) and pharmaceutical intermediates [1]. The primary synthetic route involves the regioselective amination of Methyl 2,5,6-trichloropyrimidine-4-carboxylate (CAS 89284-85-5) . While the transformation appears straightforward, the highly electrophilic nature of the pyrimidine ring makes it uniquely susceptible to regiochemical bypasses, over-reaction, and hydrolysis.

This guide provides the causality behind these impurities, a self-validating protocol to bypass them, and targeted FAQs to rescue stalled workflows.

Part 1: Impurity Profiling & Mechanistic Causality

To control a reaction, you must first understand the electronic landscape of your substrate. In the 2,5,6-trichloropyrimidine system, the C6 position is the most electrophilic node due to the synergistic electron-withdrawing effects of the adjacent ring nitrogen and the C4-methyl ester. Under strict kinetic control, nucleophilic aromatic substitution ( SN​Ar ) by ammonia occurs exclusively at C6.

However, the C2 position is also highly activated. If the activation energy threshold for C2 attack is breached (via thermal spikes), or if the local concentration of ammonia is too high, the reaction trajectory branches into several stubborn impurity pathways.

Table 1: Quantitative Impurity Profile and Control Strategies

Impurity TypeChemical IdentityMechanism of FormationLC-MS [M+H]+ Control Strategy
Regioisomer Methyl 2-amino-5,6-dichloropyrimidine-4-carboxylateKinetic bypass ( SN​Ar at C2 instead of C6)m/z 222.0Maintain internal temp < 0°C during addition.
Over-Amination Methyl 2,6-diamino-5-chloropyrimidine-4-carboxylateSecondary SN​Ar at C2 after primary product formationm/z 203.0Strictly limit NH3​ to 1.05 equivalents.
Hydrolysis 6-amino-2,5-dichloropyrimidine-4-carboxylic acidBase-catalyzed ester hydrolysis during aqueous workupm/z 208.0Quench with mild acidic buffer (pH 5-6).
Des-Chloro Methyl 6-amino-5-chloropyrimidine-4-carboxylateCarryover from incomplete upstream chlorinationm/z 188.0Tighten starting material specifications.

Part 2: Reaction Pathway Visualization

The following diagram maps the kinetic and thermodynamic branching points during the amination workflow.

SynthesisPathway SM Methyl 2,5,6-trichloro- pyrimidine-4-carboxylate (CAS 89284-85-5) Product Methyl 6-amino-2,5-dichloro- pyrimidine-4-carboxylate (Target: CAS 502142-81-6) SM->Product NH3 (1.05 eq) -78°C to 0°C Regio Methyl 2-amino-5,6-dichloro- pyrimidine-4-carboxylate (Regioisomer) SM->Regio Temp > 0°C (C2 attack) Diamino Methyl 2,6-diamino-5-chloro- pyrimidine-4-carboxylate (Over-amination) Product->Diamino Excess NH3 Prolonged Time Acid 6-amino-2,5-dichloro- pyrimidine-4-carboxylic acid (Hydrolysis) Product->Acid H2O / Base Workup

Reaction pathway and impurity generation for Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate.

Part 3: Troubleshooting FAQs

Q1: My NMR shows a 15% presence of a regioisomer. Why is amination occurring at the C2 position, and how do I suppress it? A1: The formation of Methyl 2-amino-5,6-dichloropyrimidine-4-carboxylate is a classic thermodynamic vs. kinetic control issue. While C6 is the kinetically favored site for nucleophilic attack, elevated temperatures provide the activation energy necessary for the ammonia to attack the C2 position. Causality & Fix: This usually happens due to localized exothermic heating during the addition of ammonia. You must ensure the reaction is cooled to at least -78°C prior to addition, and use a syringe pump to add the ammonia dropwise, preventing any localized temperature spikes above -50°C [1].

Q2: I am seeing a +19 Da mass shift (m/z 203.0) in my LC-MS, accompanied by a loss of the characteristic dichloro isotopic pattern. What is this? A2: This is the diamino impurity: Methyl 2,6-diamino-5-chloropyrimidine-4-carboxylate. Causality & Fix: Once the target 6-amino product is formed, the C2 chlorine remains susceptible to a secondary SN​Ar reaction if excess ammonia is present or if the reaction is allowed to warm to room temperature for too long. To mitigate this, strictly limit your ammonia stoichiometry to 1.05 equivalents and quench the reaction immediately upon consumption of the starting material.

Q3: During aqueous extraction, my product yield drops, and I isolate a highly polar impurity at m/z 208.0. How do I prevent this? A3: You are observing the hydrolysis of your C4-methyl ester to 6-amino-2,5-dichloropyrimidine-4-carboxylic acid. Causality & Fix: The methyl ester on this electron-deficient pyrimidine ring is highly activated. If your aqueous workup is basic (often caused by residual unreacted ammonia dissolving into the aqueous layer), it will rapidly hydrolyze the ester. You must quench the reaction with a cold, mildly acidic buffer (e.g., saturated aqueous NH4​Cl , pH 5-6) before phase separation to neutralize residual ammonia [2].

Part 4: Self-Validating Experimental Protocol

To achieve >98% regioselectivity and prevent ester hydrolysis, execute the following step-by-step methodology. This protocol acts as a self-validating system by incorporating mandatory analytical checkpoints that dictate whether the reaction should proceed.

Step 1: Reactor Preparation & Substrate Dissolution

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an addition funnel. Flush with anhydrous Argon.

  • Dissolve Methyl 2,5,6-trichloropyrimidine-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Causality: Moisture must be excluded at this stage to prevent premature hydrolysis of the starting material's ester group.

Step 2: Kinetic Cooling & Reagent Addition

  • Submerge the reactor in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.

  • Load a syringe with Ammonia solution ( NH3​ , 0.5 M in dioxane or THF, 1.05 eq).

  • Add the NH3​ solution dropwise at a rate of 0.5 mL/min.

  • Validation Check: Monitor the internal thermocouple. The temperature must not exceed -50°C during addition. A spike above this threshold correlates directly with a 2-5% increase in the C2-amino regioisomer. If the temperature rises, pause the addition immediately.

Step 3: Reaction Monitoring

  • Stir the reaction at -78°C for 2 hours, then slowly allow the bath to warm to 0°C over 1 hour.

  • Validation Check: Pull a 50 µL aliquot, quench in 1 mL of DCM/Water, and spot the organic layer on a TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Pass: The starting material ( Rf​ ~0.7) is consumed, and a single major product spot ( Rf​ ~0.4) is visible.

    • Fail: A highly polar spot near the baseline ( Rf​ ~0.1) indicates the formation of the diamino impurity, meaning the reaction was left too long or excess NH3​ was used.

Step 4: Buffered Quench & Isolation

  • While strictly maintaining the internal temperature at 0°C, rapidly add cold saturated aqueous NH4​Cl (1 volume equivalent).

  • Causality: The mildly acidic buffer (pH 5-6) instantly protonates residual ammonia, completely shutting down both secondary amination and base-catalyzed ester hydrolysis.

  • Transfer to a separatory funnel, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the target product.

References

  • Epp, J. B., Schmitzer, P. R., & Balko, T. W. (2007). 6-Amino-2-(substituted)pyrimidine-4-carboxylates and their use as herbicides (WO2007082076A1).
  • Eckelbarger, J. D., Epp, J. B., Fields, S. C., & Schmitzer, P. R. (2014). 4-amino-6-(heterocyclic)picolinates and 6-amino-2-(heterocyclic)pyrimidine-4-carboxylates and their use as herbicides (WO2014151005A1).
Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Welcome to the technical support center for the synthesis and optimization of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of this important heterocyclic intermediate.

Section 1: Synthesis Overview and Strategic Planning

Q1: What is a reliable synthetic strategy for preparing Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate?

A robust and common strategy involves the sequential functionalization of a suitable pyrimidine precursor. The most logical approach begins with a commercially available or readily synthesized starting material, such as a dihydroxy pyrimidine derivative, which is then chlorinated and subsequently aminated. The key challenge lies in achieving regioselective amination to avoid the formation of unwanted isomers.

A proposed synthetic workflow is outlined below. This multi-step process begins with the chlorination of a barbituric acid derivative, followed by selective amination.

cluster_0 Synthesis Workflow A Methyl 2,4,6-trihydroxypyrimidine-5-carboxylate (Barbituric Acid Derivative) B Chlorination (e.g., POCl₃) A->B C Methyl 2,4,6-trichloropyrimidine-5-carboxylate (Intermediate) B->C D Regioselective Amination (e.g., NH₃ in Dioxane) C->D E Methyl 6-amino-2,4-dichloro-pyrimidine-5-carboxylate (Isomeric Precursor) D->E F Final Chlorination (e.g., NCS) E->F G Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (Final Product) F->G H Purification (Recrystallization/Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: A potential synthetic workflow for the target compound.

Section 2: Troubleshooting Guide for Common Synthetic Issues

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Low Yield and Incomplete Reactions

Q2: My regioselective amination step to form the 6-amino intermediate is sluggish and gives low yields. What factors should I investigate?

This is a common bottleneck. The reactivity of the chlorine atoms on the pyrimidine ring is not equal, with the C4 and C6 positions being significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. However, achieving selective substitution at one position over the other requires careful control of reaction conditions.

Troubleshooting Workflow for Low Amination Yield

start Low Yield in Amination Step check_temp Is the reaction temperature optimized? Too low: slow kinetics. Too high: side reactions. start->check_temp check_amine Is the ammonia source adequate? Gas, NH4OH, or salt? check_temp->check_amine Yes adjust_temp Adjust Temperature: Try incremental increases (e.g., RT to 40°C). Monitor by TLC. check_temp->adjust_temp No check_solvent Is the solvent appropriate? (e.g., Dioxane, THF, MeCN) check_amine->check_solvent Yes adjust_amine Optimize Amine Source: Use a saturated solution of NH3 in an organic solvent. Consider using a sealed vessel. check_amine->adjust_amine No check_time Is the reaction time sufficient? check_solvent->check_time Yes adjust_solvent Screen Solvents: Polar aprotic solvents often work well. Ensure starting material is fully dissolved. check_solvent->adjust_solvent No adjust_time Extend Reaction Time: Monitor every 2-4 hours until starting material is consumed. check_time->adjust_time No success Yield Improved adjust_temp->success adjust_amine->success adjust_solvent->success adjust_time->success

Caption: Decision tree for troubleshooting low amination yield.

Detailed Optimization Parameters:

ParameterRecommended ConditionRationale & Causality
Amine Source Saturated solution of NH₃ gas in a dry solvent (e.g., 1,4-dioxane)Using aqueous ammonia (NH₄OH) can introduce water, leading to hydrolysis of the ester or the chloro-substituents. A saturated solution in an organic solvent provides a high concentration of the nucleophile under anhydrous conditions.
Temperature 0°C to Room Temperature (20-25°C)Lower temperatures enhance the kinetic difference in reactivity between the C6 and C2 positions, favoring mono-substitution at the more activated C6 position.[1] Running the reaction at elevated temperatures can lead to di-substitution and other side reactions.
Solvent Anhydrous polar aprotic solvents (e.g., THF, 1,4-Dioxane, DMF)These solvents are effective at dissolving the pyrimidine substrate and do not interfere with the reaction. THF and dioxane are generally preferred. Ensure the solvent is truly anhydrous, as water can cause hydrolysis.[2]
Reaction Monitoring Thin-Layer Chromatography (TLC)Use a mobile phase like Hexane:Ethyl Acetate (e.g., 3:1 v/v) to track the consumption of the starting material and the formation of the product. This prevents running the reaction for too long, which can lead to byproducts.[3]
Side Reactions and Impurity Profile

Q3: My final product is contaminated with persistent colored impurities. What is their likely origin and how can I remove them?

Colored impurities often arise from degradation of the pyrimidine ring or complex side reactions, especially if elevated temperatures were used during chlorination or amination.[4]

Purification Strategies for Chlorinated Pyrimidines

MethodProtocol SummaryWhen to Use
Activated Carbon 1. Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate).2. Add 1-2% w/w of activated carbon.[4]3. Stir at an elevated temperature for 15-30 minutes.[4]4. Perform a hot filtration through celite to remove the carbon.[4]5. Proceed with recrystallization.Effective for removing highly conjugated, colored impurities that are often present in small amounts.[4]
Recrystallization 1. Dissolve the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixed solvent system like petroleum ether/ethyl acetate).2. Allow the solution to cool slowly to induce crystallization.[4]3. Filter the crystals and wash with a small amount of cold solvent.The primary method for bulk purification to remove less polar or more polar impurities, provided a suitable solvent system can be identified.[5]
Column Chromatography 1. Prepare a silica gel column.2. Elute with a non-polar/slightly polar solvent system (e.g., a gradient of hexane and ethyl acetate).[4]3. Monitor fractions by TLC to isolate the pure product.Best for separating impurities with similar polarity to the product or when recrystallization is ineffective.[4][6]

Q4: I am observing hydrolysis of the methyl ester during workup. How can I minimize this?

Ester hydrolysis is a common issue, particularly during aqueous workup if the pH is not carefully controlled. The pyrimidine ring's electron-withdrawing nature makes the ester carbonyl more susceptible to nucleophilic attack.

  • Solution: When quenching the reaction, pour the reaction mixture into ice-cold water or a slurry of ice and a mild base like sodium bicarbonate (NaHCO₃) solution with vigorous stirring.[7] This keeps the temperature low and neutralizes any acid, preventing both acid- and base-catalyzed hydrolysis. Avoid using strong bases like sodium hydroxide for neutralization.

Section 3: Experimental Protocols

Protocol 1: Regioselective Amination of Methyl 2,4,6-trichloropyrimidine-5-carboxylate

This protocol is a representative method and should be optimized for your specific setup.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum, dissolve Methyl 2,4,6-trichloropyrimidine-5-carboxylate (1.0 eq.) in anhydrous 1,4-dioxane (approx. 0.1 M concentration).

  • Reaction Setup: Cool the solution to 0°C using an ice-salt bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas slowly through the solution for 15-20 minutes, or add a pre-made saturated solution of ammonia in 1,4-dioxane (1.1 eq.) dropwise over 30 minutes.

  • Reaction: Seal the flask and allow the reaction to slowly warm to room temperature while stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker containing ice-cold water (10x the reaction volume).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate in a flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for a few more minutes, and perform a hot filtration to remove it.[7]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.[7]

Section 4: Frequently Asked Questions (FAQs)

Q5: What are the critical safety precautions for this synthesis? A: When working with chlorinating agents like phosphorus oxychloride (POCl₃), always operate in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The chlorinated pyrimidine products themselves should be handled with care as they are potential irritants and their toxicological properties may not be fully known.

Q6: How can I confirm the regioselectivity of the amination step? A: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the amino (-NH₂) protons can provide clues.

  • ¹³C NMR: The carbon shifts will be distinct for each isomer.

  • 2D NMR (HMBC/HSQC): These experiments can show correlations between protons and carbons, allowing for unambiguous assignment of the structure by observing correlations between the NH₂ protons and the carbons of the pyrimidine ring.

  • Mass Spectrometry (MS): Will confirm the correct mass for the mono-aminated product but will not distinguish between regioisomers.

Q7: Why is the C6-chloro substituent more reactive than the C2-chloro substituent in SNAr reactions? A: The reactivity of chloro-substituents on a pyrimidine ring towards nucleophiles is dictated by the electron-withdrawing nature of the ring nitrogens. The C2, C4, and C6 positions are electron-deficient and thus activated for nucleophilic attack. The C4 and C6 positions are generally more reactive than the C2 position due to the combined electron-withdrawing effect of both ring nitrogens. The presence of the C4-carboxylate group further influences the electron distribution, making the C6 position the most electrophilic and therefore the most susceptible to initial nucleophilic attack by ammonia.

References

  • Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates - Benchchem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Technical Support Center: 5,6-Dichloropyrimidine-2,4-diol Purification - Benchchem.
  • Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
  • 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents.
  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg.
  • An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine | Organic Letters.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Advanced Troubleshooting Guide & Self-Validating Protocols for Process Chemists Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most persistent side...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guide & Self-Validating Protocols for Process Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most persistent side reactions and bottlenecks encountered during the synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) .

As described in the foundational patent literature by Dow AgroSciences for herbicidal pyrimidine-4-carboxylates[1], this compound is a critical downstream intermediate. Its synthesis relies on precise electrophilic chlorination followed by anhydrous esterification[2]. Failure to control the reaction microenvironment leads to cascading side reactions that compromise yield and purity.

Mechanistic Overview & Reaction Pathway

Understanding the causality of impurity formation is the first step in troubleshooting. The primary synthetic route relies on the upstream chlorination of a pyrimidine core, followed by a thionyl chloride ( SOCl2​ ) mediated activation of the carboxylic acid in methanol.

SynthesisPathway SM 6-Amino-2-chloro- pyrimidine-4-carboxylic acid (Starting Material) Int 6-Amino-2,5-dichloro- pyrimidine-4-carboxylic acid (Intermediate) SM->Int NCS / HCl (Chlorination) Imp1 Des-chloro Impurity (Under-chlorination) SM->Imp1 Incomplete Reaction Prod Methyl 6-amino-2,5-dichloro- pyrimidine-4-carboxylate (Target Product) Int->Prod MeOH / SOCl2 (Esterification) Imp2 Unreacted Acid (Hydrolysis) Int->Imp2 H2O (Moisture) Imp3 N-Formamidine Adduct (Vilsmeier Side Reaction) Int->Imp3 Excess DMF Catalyst

Synthetic workflow and primary side-reaction pathways for CAS 502142-81-6.

Troubleshooting FAQs: Resolving Key Side Reactions

Q1: Why is my LC-MS showing a significant -34 Da impurity (m/z 188.0) in the final product? A1: This represents the mono-chloro "des-chloro" impurity (Methyl 6-amino-5-chloropyrimidine-4-carboxylate). It is an artifact carried over from incomplete chlorination in the upstream step[3].

  • Causality: The 5-position of the pyrimidine ring is susceptible to electrophilic aromatic substitution, but if the equivalents of the chlorinating agent (e.g., NCS) are insufficient or the reaction temperature drops, the reaction stalls.

  • Mitigation: Because the des-chloro impurity and the target product have nearly identical solubility profiles, downstream recrystallization is highly inefficient. You must eliminate it upstream by using a strict 1.05–1.10 equivalent of NCS.

Q2: During esterification with SOCl₂/MeOH, my reaction stalls at 80% conversion, yielding a highly polar RRT 0.80 impurity. What went wrong? A2: The polar impurity is the unreacted intermediate, 6-amino-2,5-dichloropyrimidine-4-carboxylic acid.

  • Causality: SOCl2​ reacts with methanol to form HCl and dimethyl sulfite, activating the carboxylic acid as an acid chloride. Benchchem's impurity profiling of structurally analogous pyrimidines highlights that this esterification is exquisitely sensitive to moisture[3]. If the methanol is not strictly anhydrous, the intermediate acid chloride hydrolyzes back to the starting material.

  • Mitigation: Ensure your Methanol is freshly drawn from an anhydrous source (<50 ppm H2​O ) and flame-dry your glassware.

Q3: I used DMF as a catalytic promoter for the SOCl₂ esterification, but I am observing a +56 Da mass shift (m/z 278.0) on my final product. What is this? A3: You have generated an N,N-dimethylformamidine side product.

  • Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent (chloromethylene-dimethyliminium chloride). While this highly electrophilic intermediate accelerates acid chloride formation, it can also attack the primary 6-amino group on the pyrimidine ring, forming a stable formamidine adduct.

  • Mitigation: Limit DMF to strictly catalytic amounts (<0.05 eq) or omit it entirely. The pyrimidine carboxylic acid is usually reactive enough in refluxing SOCl2​ /MeOH without Vilsmeier activation.

Quantitative Impurity Profiling

Use the following analytical markers to rapidly diagnose side reactions via LC-MS/HPLC:

Impurity NameOrigin / Reaction PathwayRelative Retention Time (RRT)LC-MS m/z [M+H]⁺Mitigation Strategy
6-Amino-2,5-dichloropyrimidine-4-carboxylic acid Hydrolysis of intermediate acid chloride due to moisture~0.80208.0Ensure MeOH is strictly anhydrous (<50 ppm H₂O).
Methyl 6-amino-5-chloropyrimidine-4-carboxylate Upstream under-chlorination of the pyrimidine ring~0.92188.0Use >1.05 eq NCS; monitor upstream completion.
N,N-Dimethylformamidine Adduct Vilsmeier-Haack side reaction on the 6-amino group~1.25278.0Limit DMF catalyst to <0.05 eq or omit entirely.

Self-Validating Experimental Protocol

To achieve >99.0% HPLC purity, follow this self-validating methodology. Do not proceed to the next step until the validation checkpoints are met.

Step 1: Electrophilic Chlorination (Upstream Control)
  • Action: Suspend 6-amino-2-chloropyrimidine-4-carboxylic acid (1.0 eq) in acetonitrile. Add N-Chlorosuccinimide (NCS, 1.08 eq) and a catalytic amount of HCl. Heat to 60 °C.

  • Causality: The 5-position of the pyrimidine ring requires electrophilic activation. NCS provides a controlled, sustained release of Cl+ , minimizing oxidative degradation compared to Cl2​ gas. The catalytic HCl accelerates the enolization-like activation of the pyrimidine core.

  • Self-Validation Checkpoint: At t=4h, withdraw a 50 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via HPLC. The reaction is self-validated as complete only when the des-chloro precursor (m/z 188.0 equivalent) is <0.5% relative to the target mass (m/z 208.0). If >0.5%, add 0.05 eq NCS and stir for 1h.

Step 2: Anhydrous Esterification
  • Action: Flame-dry a 3-neck round-bottom flask. Suspend the intermediate from Step 1 in anhydrous Methanol (<50 ppm water). Cool to 0 °C. Dropwise add Thionyl Chloride ( SOCl2​ , 1.5 eq). Slowly warm to 65 °C (reflux) for 6 hours.

  • Causality: SOCl2​ reacts with methanol to generate the reactive methylating species and HCl in situ, converting the carboxylic acid to an acid chloride, which is then trapped by methanol. This pathway is highly sensitive to moisture; any water present will irreversibly hydrolyze the acid chloride back to the starting material, stalling the reaction[3].

  • Self-Validation Checkpoint: At t=6h, perform an in-process HPLC check. If unreacted acid (RRT 0.80) is >1.0%, the system has consumed the SOCl2​ via moisture quenching. Add an additional 0.2 eq of SOCl2​ . Do not proceed to aqueous workup until the acid is fully consumed.

References

  • Title: 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides (WO2014151005A1)
  • Title: AU 2021257919 A1 (Divisional referencing foundational synthesis WO 2007082076 A1)

Sources

Optimization

troubleshooting guide for "Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate" reactions

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and optimizing reactions involving Methyl 6-amino-2,5-dichloropyrimidine-4-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and optimizing reactions involving Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges and unlock the full synthetic potential of this versatile building block.

The pyrimidine core is a cornerstone in medicinal chemistry, and this particular substituted pyrimidine offers multiple reaction sites, making it a valuable intermediate.[1][2] However, its reactivity profile can also lead to specific challenges. This guide will address these issues in a practical, question-and-answer format, focusing on the "why" behind the "how" to empower your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you might encounter in the lab, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate with a primary or secondary amine, but my yields are consistently low, and I see a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in SNAr reactions with this substrate is a common hurdle. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, but several factors can impede this.[3][4]

Potential Causes & Solutions:

  • Insufficient Activation of the Pyrimidine Ring: The chlorine atoms on the pyrimidine ring are the leaving groups. While the ring is electron-deficient, the reaction may still require optimization of conditions to proceed efficiently.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters.[5][6]

    • Actionable Advice:

      • Increase Temperature: Gradually increase the reaction temperature. Monitoring by Thin Layer Chromatography (TLC) is crucial to avoid decomposition.

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive. If solubility is an issue, consider a solvent mixture.

      • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction. In some cases, a stronger inorganic base like potassium carbonate (K₂CO₃) may be necessary, especially with less nucleophilic amines.

  • Steric Hindrance: The substituents on both the pyrimidine and the incoming nucleophile can sterically hinder the reaction.

    • Actionable Advice: If you suspect steric hindrance is a major factor, and if the reaction chemistry allows, consider using a less bulky nucleophile or a different synthetic route.

  • Moisture in Reaction: The presence of water can lead to hydrolysis of the starting material or intermediates.[6]

    • Actionable Advice: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is also recommended.

Issue 2: Poor Regioselectivity in Cross-Coupling Reactions

Question: I am performing a Suzuki or Buchwald-Hartwig cross-coupling reaction and obtaining a mixture of products, with coupling occurring at both the C2 and C5 positions. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in cross-coupling reactions with di- or poly-substituted pyrimidines is a well-documented challenge.[1][7][8] The relative reactivity of the C-Cl bonds is influenced by both electronic and steric factors. Generally, for dichloropyrimidines, the C4 position is the most reactive, followed by C2 and then C5.[4] However, the specific substitution pattern of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate can alter this reactivity.

Key Factors Influencing Regioselectivity:

  • Catalyst and Ligand Choice: This is often the most critical factor in controlling regioselectivity.[9]

    • Actionable Advice:

      • Ligand Screening: For Suzuki couplings, ligands like Pd(PPh₃)₄ or those based on bulky, electron-rich phosphines can influence which chlorine is preferentially activated.[7] For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are often necessary to achieve high selectivity.[10][11]

      • Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also impact the catalytic cycle and, consequently, the regioselectivity.[9]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing selectivity.[12]

  • Solvent and Base Combination: The solvent and base can influence the solubility of the catalyst and substrate, as well as the overall reaction kinetics.[1][8] Experimenting with different combinations can be beneficial.

Issue 3: Hydrolysis of the Methyl Ester

Question: During my reaction or workup, I am observing significant hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I prevent this?

Answer: The methyl ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, which are common in many synthetic transformations and workups.

Preventative Measures:

  • Reaction Conditions:

    • Choice of Base: If possible, use a non-nucleophilic organic base (e.g., DIPEA, DBU) instead of strong inorganic bases like NaOH or KOH. If an inorganic base is required, use it in stoichiometric amounts and at the lowest effective temperature.

    • Anhydrous Conditions: As mentioned previously, ensure your reaction is free of water to minimize hydrolysis.[6]

  • Workup Procedure:

    • Avoid Strong Acids and Bases: During the aqueous workup, use mild acids (e.g., saturated NH₄Cl solution) and bases (e.g., saturated NaHCO₃ solution) for pH adjustments.

    • Minimize Contact Time: Perform the aqueous extraction and washing steps as quickly as possible to reduce the time the compound is in contact with the aqueous phase.

    • Temperature Control: Conduct the workup at a low temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate?

A1: It is best to store this compound in a tightly sealed container in a cool, dry place, away from light and moisture. Long-term storage at low temperatures (e.g., -20°C) is recommended to maintain its stability.[13]

Q2: What are some common purification techniques for reactions involving this compound?

A2: The choice of purification method depends on the properties of the product and the impurities present.

  • Flash Column Chromatography: This is a widely used technique for purifying pyrimidine derivatives. A common solvent system is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[14]

  • Recrystallization: If the product is a solid, recrystallization can be a very effective and economical purification method.[14] Common solvents for recrystallization of pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[14]

  • Preparative HPLC: For obtaining highly pure material, especially for final compounds in a drug discovery pipeline, preparative HPLC is a powerful option.[14]

Q3: Can the amino group at the 6-position interfere with N-alkylation reactions?

A3: Yes, the exocyclic amino group can compete with other nucleophiles in the reaction mixture. While direct N-alkylation of the amino group on the pyrimidine ring can be challenging, it is a possibility. To avoid this, you might consider protecting the amino group if the reaction conditions are harsh or if you are using a highly reactive alkylating agent. However, in many cases, the nucleophilicity of your primary target will be significantly higher, and selective reaction can be achieved by careful control of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine
  • To a solution of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add the amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.0-3.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki Cross-Coupling
  • In an oven-dried flask, combine Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Extract the filtrate with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.[1]

Visualizing Reaction Pathways and Troubleshooting

Troubleshooting_SNAr start Low S_NAr Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents temp Increase Temperature? check_conditions->temp Temperature solvent Change Solvent? check_conditions->solvent Solvent base Modify Base? check_conditions->base Base moisture Anhydrous Conditions? check_reagents->moisture sterics Steric Hindrance? check_reagents->sterics temp_sol Monitor for decomposition temp->temp_sol solvent_sol Use polar aprotic (DMF, DMSO) solvent->solvent_sol base_sol Try K2CO3 or stronger organic base base->base_sol moisture_yes Dry solvents/glassware. Use inert atmosphere. moisture->moisture_yes Yes moisture_no Proceed to next check moisture->moisture_no No sterics_yes Consider alternative nucleophile or synthetic route. sterics->sterics_yes Yes sterics_no Re-evaluate conditions sterics->sterics_no No moisture_no->sterics sterics_no->check_conditions

Caption: Troubleshooting workflow for low-yield SNAr reactions.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. (n.d.).
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (n.d.).
  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. (2003, February 8).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021, March 30).
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem. (n.d.).
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchGate. (2025, August 7).
  • Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines - Benchchem. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest. (n.d.).
  • Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (n.d.).
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006, May 19).
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (n.d.).
  • Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | 502184-51-2 - MilliporeSigma. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (2006, January 12).

Sources

Troubleshooting

"Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate" degradation pathways

Welcome to the Technical Support Center for Pyrimidine Intermediates . As a Senior Application Scientist, I frequently consult with researchers facing stability and purity challenges when working with highly functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Intermediates . As a Senior Application Scientist, I frequently consult with researchers facing stability and purity challenges when working with highly functionalized heterocycles.

This portal is specifically dedicated to the degradation pathways, handling protocols, and troubleshooting of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) . Because this molecule features multiple reactive sites—an ester, an exocyclic amine, and two distinct halogens on an electron-deficient ring—understanding its mechanistic behavior is critical for successful drug development and synthesis scaling.

Part 1: Mechanistic Causality of Degradation

To troubleshoot degradation, we must first understand the electronic landscape of the pyrimidine ring. The two nitrogen atoms withdraw electron density, making the ring highly electrophilic.

  • Ester Hydrolysis (C4): The methyl carboxylate group at the C4 position is highly susceptible to nucleophilic attack by water. Alkaline environments rapidly accelerate this irreversible cleavage into the corresponding carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The reactivity of halogens on a pyrimidine ring strictly follows the order C4/C6 > C2 ≫ C5 1. Because the C4 and C6 positions are sterically and electronically occupied, the C2-chlorine becomes the primary target for nucleophilic displacement (e.g., by hydroxides or amines). The C5-chlorine remains relatively inert due to its position being the least electron-deficient carbon on the ring.

DegradationPathways Parent Methyl 6-amino-2,5-dichloro- pyrimidine-4-carboxylate (m/z 222.0) Hydrolysis 6-amino-2,5-dichloro- pyrimidine-4-carboxylic acid (m/z 208.0) Parent->Hydrolysis H2O / OH- (Ester Cleavage) SNAr Methyl 6-amino-5-chloro-2-hydroxy- pyrimidine-4-carboxylate (m/z 204.0) Parent->SNAr Nucleophiles (C2-Cl Displacement) Oxidation Pyrimidine N-Oxide Derivatives (m/z 238.0) Parent->Oxidation H2O2 / ROS (N-Oxidation)

Fig 1: Primary degradation pathways of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate.

Part 2: Self-Validating Experimental Protocols

When investigating stability issues, standard forced degradation testing must be employed to predict the intrinsic stability of the drug substance 2. The following protocol is designed as a self-validating system , ensuring that observed degradation is chemically genuine and not an analytical artifact.

Workflow: Stability-Indicating Assay (SIA) via Forced Degradation

Step 1: Baseline Establishment (The Control)

  • Action: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous HPLC-grade Acetonitrile. Inject a solvent blank, followed by the unstressed stock.

  • Causality: This establishes the baseline impurity profile. Without this, upstream synthesis impurities (like unreacted acids) might be falsely identified as degradation products.

Step 2: Hydrolytic Stress Testing

  • Action (Acid): Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 40°C for 4 hours.

  • Action (Base): Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 25°C for 1 hour.

  • Validation Check (Crucial): Neutralize all samples to pH ~7.0 prior to HPLC injection.

  • Causality: Direct injection of highly acidic or alkaline samples alters the local pH of the HPLC column's stationary phase. This causes peak splitting, retention time shifts, and potential silica matrix dissolution. Neutralization guarantees the observed chromatography reflects true molecular degradation.

Step 3: Mass Balance Verification

  • Action: Analyze via LC-MS (Reverse Phase C18, Water/MeCN gradient with 0.1% Formic Acid). Calculate the total peak area.

  • Causality: The sum of the peak areas of all degradants plus the remaining parent compound must equal ~95-100% of the unstressed parent area. A mass balance <95% indicates secondary degradation (e.g., complete pyrimidine ring opening) has occurred, or highly polar degradants are eluting undetected in the void volume.

Part 3: Quantitative Degradation Profile

To assist in rapid LC-MS peak identification, refer to the expected mass shifts resulting from standard ICH degradation conditions.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Mass Shift (ΔDa)Relative Degradation Rate
Alkaline 0.1 M NaOH, 25°CEster Hydrolysis (C4)-14.0 DaVery High
Acidic 0.1 M HCl, 40°CEster Hydrolysis (C4)-14.0 DaModerate
Nucleophilic Aqueous Base / HeatC2-SNAr (Dechlorination to OH)-18.0 DaHigh
Oxidative 3% H₂O₂, 25°CN-Oxidation+16.0 DaLow to Moderate
Thermal 60°C, Solid StateStable (No major pathway)N/ALow

Part 4: Troubleshooting FAQs

Q1: During LC-MS analysis of my pyrimidine synthesis, I see a persistent +34 Da mass shift impurity that stalls my purity at 85%. What is this? A1: A +34 Da mass shift (relative to a target mono-chloro product) with a characteristic isotopic pattern for two chlorine atoms indicates the presence of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate as an over-chlorination artifact 3. The C2 position of the pyrimidine ring can undergo unintended electrophilic chlorination under forcing upstream conditions. Because this impurity is structurally nearly identical to mono-chloro derivatives, it resists standard recrystallization. Mitigation requires tightening the stoichiometry of your chlorinating agent (e.g., POCl₃ or SOCl₂) during upstream steps.

Q2: Why does my compound degrade so rapidly in basic aqueous workups, but remains relatively stable in acidic conditions? A2: The C4 methyl ester is highly labile to base-catalyzed hydrolysis. In alkaline environments, the hydroxide ion acts as a strong nucleophile, rapidly attacking the carbonyl carbon and leading to irreversible cleavage into the carboxylic acid and methanol 2. Acidic hydrolysis, while possible, requires protonation of the carbonyl oxygen first, making it mechanistically slower at room temperature.

Q3: I am trying to functionalize the C5 position using a nucleophile, but the nucleophile keeps attacking the C2 position instead. Why? A3: This is a fundamental electronic property of the pyrimidine ring. The reactivity of halopyrimidines toward nucleophilic aromatic substitution (SNAr) strictly follows the order C4/C6 > C2 ≫ C5 1. The C2 position is flanked by two electron-withdrawing nitrogen atoms, making it highly electrophilic. In contrast, the C5 position is the least electron-deficient carbon on the ring. To functionalize C5, you typically must rely on palladium-catalyzed cross-coupling rather than direct SNAr, or ensure the C2 position is protected/substituted prior to the reaction.

References

  • Benchchem - Methyl 6-amino-5-chloropyrimidine-4-carboxylate | 1956380-48-5. 3

  • Asian Journal of Research in Chemistry - Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 2

  • Organic Letters (ACS) - A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. 1

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized pyrimidine scaffolds like Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized pyrimidine scaffolds like Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate presents unique regioselectivity challenges. The presence of two distinct chlorine atoms (at the C2 and C5 positions) requires precise catalyst selection to direct cross-coupling reactions accurately.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure your experimental success.

Part 1: Mechanistic Overview & Catalyst Decision Tree

The core challenge with this molecule lies in differentiating the highly activated C2-Cl bond from the less reactive C5-Cl bond. Your choice of catalyst, ligand, and base directly dictates the transition state of the oxidative addition step.

G A Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (Dual Electrophilic Sites) B C2-Selective Coupling (Electron-Deficient Site) A->B Standard Pd(0) Catalysis C C5-Selective Coupling (Less Activated Site) A->C Ligand-Free Pd Catalysis D Suzuki / Stille Catalyst: Pd(dppf)Cl2 Ligand: Phosphine B->D E Buchwald-Hartwig Catalyst: Pd(II) Isohypsic Avoids Pd(0) Redox B->E F Suzuki-Miyaura Catalyst: Pd(OAc)2 Ligand-Free (Jeffery) C->F

Catalyst decision tree for regioselective cross-coupling of 2,5-dichloropyrimidines.

Part 2: Troubleshooting FAQs

Q1: Why does standard Suzuki-Miyaura coupling predominantly yield the C2-arylated product, and how do I optimize it? A: Causality: The C2 position is flanked by two highly electronegative nitrogen atoms, making it the most electron-deficient site on the pyrimidine ring. During the catalytic cycle, the oxidative addition of the Pd(0) species is significantly faster at C2 than at the more electron-rich C5 position. Standard phosphine-ligated catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 naturally exploit this inherent electronic bias . Optimization: To maximize C2 selectivity and prevent off-target C5 activation, use mild bases (e.g., Na2CO3) and maintain moderate temperatures (60–80 °C).

Q2: I need to functionalize the C5 position. Is it possible to invert the natural regioselectivity? A: Causality: Yes, by utilizing ligand-free "Jeffery" conditions. When you remove strongly coordinating phosphine ligands and use Pd(OAc)2 with an inorganic base in an aqueous organic solvent (e.g., NMP/H2O), the active catalyst forms palladium nanoparticles. These multinuclear Pd species alter the oxidative addition transition state, overriding the electronic preference for C2 and favoring the less sterically hindered C5 position . Action: Switch your catalyst system to 2 mol% Pd(OAc)2, K2CO3, and an NMP/H2O solvent system at 100 °C.

Q3: My LC-MS shows a +34 Da impurity stalling my downstream C2-coupling. What is it? A: Causality: A +34 Da mass shift (m/z 222.0 vs 188.0) indicates the presence of the over-chlorinated artifact—Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate itself—carried over from the upstream synthesis of the mono-chloro analog. Because this impurity contains the highly reactive C2-Cl bond, it will competitively consume your cross-coupling reagents and poison the catalyst . Action: Tighten upstream moisture control during esterification to ensure the dichloro impurity is <0.5% before proceeding to cross-coupling.

Q4: How do I perform C2-selective amination without causing hydrodehalogenation at the C5 position? A: Causality: Standard Pd(0) Buchwald-Hartwig amination often leads to competitive reduction (hydrodehalogenation) of the C5-Cl bond due to strongly basic conditions and beta-hydride elimination pathways. By employing an isohypsic Pd(II)-catalyzed cross-coupling mechanism, you bypass the traditional Pd(0)/Pd(II) redox cycle. This eliminates the standard oxidative addition step, allowing for exclusive C2-amination while preserving the C5-Cl bond for orthogonal late-stage functionalization .

Part 3: Quantitative Catalyst Performance Data

Use the following table to benchmark your expected yields and regioselectivity based on your chosen catalytic system.

Target SiteReaction TypeCatalyst SystemLigandSolvent / BaseTemp (°C)Expected YieldRegioselectivity (Target:Other)
C2 Suzuki-MiyauraPd(dppf)Cl2dppfDioxane / Na2CO380>85%>95:5
C2 Buchwald-HartwigPd(II) IsohypsicNoneToluene / K3PO49078%>99:1
C5 Suzuki-MiyauraPd(OAc)2None (Jeffery)NMP/H2O / K2CO310072%99:1

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in visual and analytical checks will confirm the reaction is proceeding correctly at each critical stage.

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Synthesize C2-aryl-6-amino-5-chloropyrimidine-4-carboxylate.

  • Reagent Loading: To an oven-dried Schlenk flask, add Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Degassing & Activation: Add anhydrous 1,4-dioxane and aqueous Na2CO3 (2.0 equiv). Purge with argon for 15 minutes.

    • Self-Validation Check: The solution must transition from a pale yellow suspension to a distinct red/orange homogeneous mixture, indicating the successful formation of the active Pd(0) species.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 4 hours.

  • In-Process Control (IPC): Sample 10 µL, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the m/z 222.0 peak (Starting Material) is <1% and the target mass is the base peak. If SM >5%, spike with an additional 2 mol% catalyst and stir for 1 hour.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd black, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: C5-Selective Ligand-Free Coupling

Objective: Synthesize C5-aryl-6-amino-2-chloropyrimidine-4-carboxylate.

  • Catalyst Loading: Add the pyrimidine starting material (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), and finely milled K2CO3 (2.5 equiv) to a reaction vial. Do not add any phosphine ligands.

  • Solvent Addition: Add a degassed mixture of NMP and H2O (4:1 ratio).

    • Self-Validation Check: Upon heating to 100 °C, the reaction mixture will turn opaque black within 30 minutes. This visual cue confirms the formation of the catalytic palladium nanoparticles required for C5-selectivity.

  • Reaction Execution: Stir vigorously at 100 °C for 18 hours.

  • IPC: Analyze via HPLC.

    • Self-Validation Check: The C5-coupled product will elute later than the C2-coupled isomer on a standard C18 reverse-phase column due to differences in polarity. Confirm a regiomeric ratio of >90:10 before quenching.

  • Isolation: Quench with water and extract with EtOAc (3x). Wash the organic layer extensively with brine to remove the NMP solvent. Dry over Na2SO4 and purify.

Part 5: References

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines Source: ChemRxiv URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Dichloropyrimidines: A Comparative Analysis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, dichloropyrimidines stand as versatile and highly valuable scaffolds. The strategic pl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, dichloropyrimidines stand as versatile and highly valuable scaffolds. The strategic placement of chlorine atoms on the pyrimidine ring, governed by the inherent electronic properties of this nitrogenous heterocycle, dictates the regioselectivity and reactivity of the molecule. This, in turn, opens up a multitude of synthetic pathways for the creation of novel, functionalized molecules with significant therapeutic and industrial potential.

This guide offers an in-depth technical comparison of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate against other common dichloropyrimidine isomers. As Senior Application Scientists, our goal is to provide not just a list of facts, but a logical and experimentally supported narrative to aid you in your synthetic endeavors. We will delve into the principles governing their reactivity, present comparative data, and provide detailed experimental protocols to ensure the seamless translation of theory into practice.

The Fundamental Principles of Dichloropyrimidine Reactivity

The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This characteristic is the cornerstone of its chemistry, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chlorine substituents is not uniform and is dictated by their position relative to the ring nitrogens. The generally accepted order of reactivity for chlorines on a pyrimidine ring is C4(6) > C2 >> C5.[1] This is due to the superior stabilization of the Meisenheimer intermediate when nucleophilic attack occurs at the positions ortho or para to the ring nitrogens.

The introduction of further substituents on the pyrimidine ring can significantly modulate this inherent reactivity. Electron-donating groups (EDGs), such as amino groups, tend to decrease the overall reactivity of the ring towards nucleophiles by increasing electron density.[2] Conversely, electron-withdrawing groups (EWGs), like a carboxylate, enhance the electrophilicity of the ring, thereby increasing reactivity.

Unveiling Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate: A Unique Reactivity Profile

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) presents a fascinating case study in substituted dichloropyrimidine chemistry.[3] Its structure incorporates both a strong electron-donating amino group at the C6 position and an electron-withdrawing methyl carboxylate group at the C4 position. This unique combination of substituents creates a nuanced reactivity profile for the chlorine atoms at the C2 and C5 positions.

PropertyValue
Molecular Formula C₆H₅Cl₂N₃O₂
Molecular Weight 222.03 g/mol
CAS Number 502142-81-6
Synonyms 4-amino-2,5-dichloro-6-methoxycarbonylpyrimidine

Table 1: Physicochemical Properties of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate.[3]

The amino group at C6 is expected to deactivate the ring towards nucleophilic attack, while the methyl carboxylate at C4 will have an activating effect. The net outcome on the reactivity of the C2 and C5 chlorines is a subject of considerable interest for synthetic chemists.

Based on general principles, the C2 chlorine, being ortho to a ring nitrogen, is anticipated to be the more reactive site for both SNAr and palladium-catalyzed cross-coupling reactions compared to the C5 chlorine, which is meta to both nitrogens.[1]

Comparative Reactivity Analysis: SNAr and Palladium-Catalyzed Cross-Coupling Reactions

To provide a clear understanding of the synthetic utility of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate, we will now compare its expected reactivity with other key dichloropyrimidine isomers in two of the most fundamental transformations in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyrimidine functionalization. The regioselectivity of this reaction is paramount for the synthesis of specifically substituted derivatives.

cluster_0 General Reactivity of Dichloropyrimidines in SNAr cluster_1 Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate cluster_2 Other Dichloropyrimidines General_Principle General Reactivity Order: C4/C6 > C2 >> C5 Target_Molecule Substituent Effects: - NH2 (EDG) at C6 deactivates the ring. - COOMe (EWG) at C4 activates the ring. General_Principle->Target_Molecule influences 2_4_DCP 2,4-Dichloropyrimidine: Typically C4 selective. General_Principle->2_4_DCP applies to 4_6_DCP 4,6-Dichloropyrimidine: Highly reactive at C4 and C6. General_Principle->4_6_DCP applies to Target_Reactivity Predicted Reactivity: C2-Cl > C5-Cl Target_Molecule->Target_Reactivity

Caption: Factors influencing SNAr reactivity in dichloropyrimidines.

Dichloropyrimidine IsomerKey SubstituentsExpected Major SNAr ProductRationale
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate 6-NH₂ (EDG), 4-COOMe (EWG)Substitution at C2The C2 position is activated by the adjacent ring nitrogen. The C5 position is significantly less activated.[1]
2,4-Dichloropyrimidine NoneSubstitution at C4C4 is para to a ring nitrogen, providing better stabilization of the Meisenheimer intermediate.[1]
4,6-Dichloropyrimidine NoneSubstitution at C4 or C6Both C4 and C6 positions are highly activated by the ring nitrogens.[2]
2,5-Dichloropyrimidine NoneSubstitution at C2The C2 position is more reactive than the C5 position towards nucleophilic attack.[1]

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, widely employed in the synthesis of biaryl and heteroaryl compounds.

A patent for the synthesis of herbicidal compounds provides a concrete example of a Suzuki coupling reaction with Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate.[4] In this instance, the reaction selectively occurs at the C2 position, displacing the chlorine atom to form a new C-C bond, leaving the C5 chlorine intact for potential further functionalization.

cluster_0 Suzuki Coupling of Dichloropyrimidines cluster_1 Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate cluster_2 Other Dichloropyrimidines Suzuki_General General Reactivity: Typically C4/C6 > C2 >> C5 Target_Suzuki Observed Reactivity: Selective coupling at C2. Suzuki_General->Target_Suzuki context for 2_4_DCP_Suzuki 2,4-Dichloropyrimidine: Highly selective for C4 coupling. Suzuki_General->2_4_DCP_Suzuki applies to 2_5_DCP_Suzuki 2,5-Dichloropyrimidine: Generally C2 selective, but C5 selectivity can be achieved under specific conditions. Suzuki_General->2_5_DCP_Suzuki applies to Patent_Example Patent data supports C2 selectivity. Target_Suzuki->Patent_Example

Caption: Regioselectivity in Suzuki coupling of dichloropyrimidines.

Dichloropyrimidine IsomerCatalyst/ConditionsMajor Suzuki Coupling ProductReference
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate Pd(PPh₃)₂Cl₂, CsF, DME/H₂OC2-arylation[4]
2,4-Dichloropyrimidine Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (Microwave)C4-arylation[5]
2,5-Dichloropyrimidine Pd(OAc)₂, K₂CO₃, Toluene/H₂OC2-arylation (conventional)[1]
2,5-Dichloropyrimidine Pd(OAc)₂, K₂CO₃, Ligand-free "Jeffery" conditionsC5-arylation (unconventional)[1][6]

Table 3: Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key reactions. These protocols are based on established literature procedures and should serve as a robust starting point for your experimental work.

Protocol: Suzuki-Miyaura Coupling of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

This protocol is adapted from a procedure described in a patent for the synthesis of herbicidal compounds.[4]

G A Combine Reactants B Add Solvents A->B C Degas Mixture B->C D Add Catalyst and Base C->D E Heat Reaction D->E F Monitor Progress (TLC/LC-MS) E->F G Work-up F->G H Purification G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

  • Arylboronic acid or ester (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.1 equivalents)

  • Cesium fluoride (CsF) (2 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate and the arylboronic acid or ester.

  • Add a mixture of 1,2-dimethoxyethane and water (e.g., 1:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add bis(triphenylphosphine)palladium(II) dichloride and cesium fluoride.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-aryl-6-amino-5-chloropyrimidine-4-carboxylate derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium catalyst.

  • Base (CsF): Activates the boronic acid for transmetalation to the palladium center.

  • Solvent System (DME/H₂O): A biphasic system that facilitates the dissolution of both the organic and inorganic reagents.

  • Catalyst (Pd(PPh₃)₂Cl₂): A common and effective catalyst for Suzuki-Miyaura couplings.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate with other dichloropyrimidine isomers, grounded in the fundamental principles of heterocyclic reactivity and supported by experimental evidence. The unique substitution pattern of the target molecule leads to a predictable yet valuable reactivity profile, with the C2-chloro position being the primary site for functionalization in both SNAr and Suzuki coupling reactions. This selective reactivity makes it an excellent building block for the synthesis of complex, highly substituted pyrimidine derivatives.

The provided experimental protocol for the Suzuki-Miyaura coupling serves as a practical starting point for researchers looking to utilize this versatile scaffold. As the demand for novel small molecules in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of such functionalized heterocyclic building blocks is paramount. Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate, with its distinct reactivity and potential for sequential functionalization, is poised to be a valuable tool in the arsenal of synthetic chemists.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. [Link]

  • Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines - ResearchGate. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • CN102786480A - 2-substituted-6-amino-5-alkyl, alkenyl or alkynyl-4-pyrimidinecarboxylic acids and 6-substituted-4-amino-3- alkyl, alkenyl or alkynyl picolinic acids and their use as herbicides - Google P
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES - Rasayan. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]

  • CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - Organic Chemistry Portal. [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PubMed - NIH. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. [Link]

  • An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. (2006) | Xiaohu Deng | 97 Citations - SciSpace. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. [Link]

  • Methyl 5-aMino-2,6-dichloropyriMidine-4-carboxylate — Chemical Substance Information. [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction - ChemRxiv. [Link]

  • METHYL 4-AMINO-3,6-DICHLOROPYRIDINE-2-CARBOXYLATE - ChemBK. [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines - ResearchGate. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC. [Link]

  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC - NIH. [Link]

Sources

Comparative

comparative analysis of "Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate" synthesis methods

Introduction & Industrial Significance Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS: 502142-81-6) is a highly specialized heterocyclic building block. In agrochemical and pharmaceutical drug development, it s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Industrial Significance

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS: 502142-81-6) is a highly specialized heterocyclic building block. In agrochemical and pharmaceutical drug development, it serves as a critical upstream intermediate for the synthesis of 2-aryl-6-aminopyrimidine-4-carboxylate herbicides—a highly potent class of compounds pioneered by Dow AgroSciences (now Corteva Agriscience)[1].

Beyond its role as a target intermediate, this compound is also frequently encountered as an over-chlorination artifact (+34 Da impurity) during the commercial manufacturing of its mono-chloro analog, methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5)[2]. Understanding the synthesis and generation pathways of this 2,5-dichloro pyrimidine is essential for both scale-up manufacturing and rigorous impurity profiling.

This guide objectively compares the three primary pathways leading to the formation of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate, providing drug development professionals with causality-driven insights and self-validating experimental protocols.

Synthesis Pathway Visualization

The generation of the 2,5-dichloro pyrimidine core can be achieved through direct electrophilic aromatic substitution (EAS), de novo ring construction, or as an unintended over-chlorination artifact.

SynthesisMethods SM1 Methyl 6-amino-2-chloropyrimidine -4-carboxylate (CAS 944129-00-4) Target Methyl 6-amino-2,5-dichloropyrimidine -4-carboxylate (CAS 502142-81-6) SM1->Target Method A: Direct EAS (NCS / DMF, 0-5°C) SM2 Acyclic Precursors (e.g., Trichloroacetamidine + Chloromalonate) SM2->Target Method B: De Novo Cyclization (Base, POCl3, NH3) SM3 Methyl 6-amino-5-chloropyrimidine -4-carboxylate (CAS 1956380-48-5) SM3->Target Method C: Over-chlorination (Impurity Pathway)

Fig 1. Comparative synthesis pathways for Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate.

Method A: Direct Electrophilic Chlorination (The Industrial Standard)

Mechanism & Causality

The pyrimidine core is naturally electron-deficient, making electrophilic aromatic substitution (EAS) challenging. However, the C6-amino group acts as a strong π -donor, significantly increasing the electron density at the ortho/para positions. In this specific pyrimidine system, the electron donation selectively activates the C5 position. By utilizing methyl 6-amino-2-chloropyrimidine-4-carboxylate as the starting material—where the C2 chlorine is already pre-installed—highly regioselective chlorination at C5 can be achieved using N-Chlorosuccinimide (NCS). The choice of N,N-Dimethylformamide (DMF) as a solvent is critical; it stabilizes the chloronium ion intermediate, accelerating the reaction even at low temperatures (0–5 °C) to prevent degradation[3].

Self-Validating Experimental Protocol
  • Step 1: Reactor Preparation & Moisture Control. Flame-dry a 3-neck round-bottom flask under a nitrogen atmosphere. Causality: Moisture reacts with NCS to form hypochlorous acid, leading to oxidative side reactions and lower yields.

  • Step 2: Substrate Solvation. Charge the reactor with methyl 6-amino-2-chloropyrimidine-4-carboxylate (1.0 eq) and anhydrous DMF (10 volumes). Cool the mixture to 0–5 °C using an ice bath.

  • Step 3: Electrophilic Addition. Add NCS (1.05 eq) portion-wise over 30 minutes to control the mild exotherm. Maintain stirring at 5 °C for 2 hours.

  • Step 4: Self-Validation Check (Critical). Pull a 50 µL aliquot, dilute in 1 mL Acetonitrile, and run a rapid LC-MS.

    • Success Criteria: The reaction is complete when the m/z 188.0 [M+H]+ (Starting Material) peak is <1% area. The target peak at m/z 222.0 [M+H]+ must exhibit a characteristic 9:6:1 isotopic pattern (M : M+2 : M+4), confirming the presence of two chlorine atoms. If SM >1%, add 0.02 eq NCS and stir for an additional 30 minutes.

  • Step 5: Isolation. Quench the reaction by slowly pouring the mixture into 30 volumes of crushed ice/water. The highly lipophilic 2,5-dichloro product will precipitate. Filter, wash with cold water, and dry under vacuum at 45 °C.

Method B: De Novo Pyrimidine Ring Construction (Bottom-Up)

Mechanism & Causality

De novo synthesis is employed when 2-chloro pyrimidine precursors are unavailable or restricted by intellectual property. This bottom-up approach relies on the condensation of an amidine with a malonate derivative. The causality behind the amination step (Step 3 below) is based on the differential electrophilicity of the carbon centers in the trichloropyrimidine intermediate. The C4 and C6 positions are highly activated by the adjacent ring nitrogens, allowing methanolic ammonia to selectively displace the C6 chloride at 0 °C, leaving the less reactive C2 chloride intact[1].

Self-Validating Experimental Protocol
  • Step 1: Cyclization. Condense trichloroacetamidine with dimethyl chloromalonate in the presence of Sodium Methoxide (NaOMe) in Methanol. Reflux for 4 hours to form the dihydroxy-pyrimidine core.

  • Step 2: Global Chlorination. Concentrate the mixture, then reflux the intermediate in neat Phosphorus Oxychloride (POCl3) for 6 hours.

    • Self-Validation Check: GC-MS must show complete conversion to the trichloro-intermediate (m/z 240.0).

  • Step 3: Regioselective Amination. Dissolve the trichloro-intermediate in Methanol and cool to 0 °C. Add exactly 1.0 eq of NH3 (in Methanol) dropwise.

    • Self-Validation Check: LC-MS must show mono-amination (m/z 222.0). If an over-amination peak (m/z 203.0) appears, it indicates poor temperature control or excess ammonia.

  • Step 4: Isolation. Concentrate the solvent and purify via recrystallization from Isopropanol/Heptane (1:3 v/v).

Method C: The Over-Chlorination Artifact Pathway (Impurity Management)

When synthesizing the mono-chloro target, methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5), the goal is strictly C5 chlorination. However, under forcing conditions—such as excess chlorinating agent or elevated temperatures—the less activated C2 position undergoes electrophilic attack. This yields the 2,5-dichloro artifact (CAS 502142-81-6)[2].

Because both the mono-chloro product and the 2,5-dichloro impurity are structurally similar, standard recrystallization is highly inefficient for separation. Mitigation requires strict upstream control: limiting NCS to 0.95–1.0 eq and terminating the reaction immediately upon LC-MS validation.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the targeted synthesis methods to guide route selection for scale-up.

ParameterMethod A (Direct EAS)Method B (De Novo Cyclization)Method C (Over-chlorination)
Overall Yield 88–92%40–50% (Over 3 steps)N/A (Yields <5% as impurity)
Crude Purity >95% (HPLC)~75–80% (HPLC)N/A
Scalability Excellent (Single step, mild)Moderate (Harsh POCl3 step)Poor (Uncontrolled)
Cost Efficiency High (if SM is accessible)Low (Multi-step reagent cost)N/A
Primary Application Commercial ManufacturingIP Avoidance / Custom SynthesisQuality Control & Profiling

Sources

Validation

Technical Comparison Guide: Analytical Modalities for the Structural Validation of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Introduction & Mechanistic Context Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS: 502142-81-6) is a highly functionalized heterocyclic building block. It is prominently utilized as a critical intermediate in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS: 502142-81-6) is a highly functionalized heterocyclic building block. It is prominently utilized as a critical intermediate in the synthesis of advanced herbicidal compounds, specifically 4-amino-6-(heterocyclic)picolinates and related pyrimidine-4-carboxylates[1].

In pharmaceutical and agrochemical process chemistry, this compound frequently emerges as a problematic electrophilic over-chlorination artifact during the synthesis of its mono-chloro analog, methyl 6-amino-5-chloropyrimidine-4-carboxylate[2]. Because the 2-position of the pyrimidine ring is susceptible to electrophilic attack under forcing conditions, distinguishing the target mono-chloro product (m/z 188.0) from the 2,5-dichloro artifact (m/z 222.0) requires robust, orthogonal analytical validation[2].

ReactionPathway UpstreamSM Upstream Pyrimidine Precursor MonoChloroAcid 6-Amino-5-chloro... carboxylic acid UpstreamSM->MonoChloroAcid Standard Chlorination DiChloroAcid 6-Amino-2,5-dichloro... carboxylic acid UpstreamSM->DiChloroAcid Over-Chlorination (Forcing Conditions) TargetEster Target Product (m/z 188.0) MonoChloroAcid->TargetEster MeOH / SOCl2 (Esterification) ArtifactEster Methyl 6-amino-2,5-dichloro... carboxylate (m/z 222.0) DiChloroAcid->ArtifactEster MeOH / SOCl2 (Carryover)

Reaction pathway detailing the generation of the 2,5-dichloro pyrimidine artifact.

The Structural Challenge: Why Standard Methods Fail

Validating the exact regiochemistry of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate presents a unique structural challenge. The pyrimidine core is fully substituted (C2=Cl, C4=COOMe, C5=Cl, C6=NH₂).

Consequently, standard ¹H NMR spectroscopy is fundamentally inadequate for core elucidation. The absence of aromatic ring protons eliminates the possibility of using 2D NMR techniques (such as COSY or NOESY) to establish spatial relationships between the substituents. ¹H NMR will only confirm the presence of the methyl ester (-OCH₃, singlet, ~3.9 ppm) and the primary amine (-NH₂, broad singlet, ~5.5-7.5 ppm). To definitively validate the structural integrity and regiochemistry of this molecule, researchers must rely on a combination of ¹³C NMR, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Single-Crystal X-Ray Diffraction (SCXRD).

AnalyticalWorkflow Sample Sample: C6H5Cl2N3O2 (CAS 502142-81-6) HNMR 1H NMR (Limited Utility) Sample->HNMR Confirms -OCH3 & -NH2 CNMR 13C NMR (Core Validation) Sample->CNMR Confirms 6 Carbon Environments HRMS LC-HRMS (Isotopic Profiling) Sample->HRMS Confirms Cl2 Isotopic Pattern XRD X-Ray Crystallography (Absolute Configuration) Sample->XRD Confirms C2/C5 Regiochemistry HNMR->CNMR Fails to resolve ring Requires orthogonal test

Orthogonal analytical workflow for the structural validation of fully substituted pyrimidines.

Comparative Analysis of Analytical Modalities

A. ¹³C NMR Spectroscopy (The Baseline Standard)

Unlike ¹H NMR, ¹³C NMR effectively resolves the fully substituted core by revealing six distinct carbon environments. However, because all ring carbons are quaternary, they lack attached protons to facilitate dipole-dipole relaxation (Nuclear Overhauser Effect). This requires specific experimental modifications (detailed in Section 5) to ensure accurate signal capture.

B. LC-HRMS (The Self-Validating Profiler)

High-Resolution Mass Spectrometry is the premier modality for differentiating the target compound from mono-chloro impurities. The compound possesses a monoisotopic mass of 220.97588 Da[3]. By operating in positive Electrospray Ionization (ESI+) mode, the basic -NH₂ group is easily protonated. The presence of two chlorine atoms creates a mathematically rigid 9:6:1 isotopic pattern (M : M+2 : M+4), which serves as a self-validating internal control.

C. Single-Crystal X-Ray Diffraction (The Absolute Authority)

While LC-HRMS confirms the formula and ¹³C NMR confirms the carbon count, only SCXRD can definitively prove that the chlorines are located at the C2 and C5 positions rather than alternative isomeric arrangements.

Quantitative Data Comparison

Table 1: Comparative Performance of Analytical Modalities
ModalityTarget FeatureResolution / AccuracyLimitationsVerdict
¹H NMR Functional GroupsLow (Only resolves -OCH₃, -NH₂)Cannot determine pyrimidine ring substitution pattern.Insufficient for core validation.
¹³C NMR Carbon FrameworkHigh (Resolves all 6 carbons)Long acquisition times due to slow quaternary relaxation.Mandatory for bulk purity.
LC-HRMS Exact Mass & Isotopic RatioUltra-High (< 5 ppm mass error)Does not differentiate exact positional isomers alone.Gold Standard for formula confirmation.
SCXRD 3D Spatial ArrangementAbsolute (Atomic resolution)Requires high-quality single crystals; time-intensive.Definitive for regiochemistry.
Table 2: Theoretical vs. Empirical MS Isotopic Abundances (Self-Validating Data)

Based on the binomial expansion of ³⁵Cl and ³⁷Cl isotopes for C₆H₅Cl₂N₃O₂.

Ion PeakExact m/z [M+H]⁺Theoretical Relative AbundanceDiagnostic Significance
M (Both ³⁵Cl)221.983100.0% (Base Peak, Ratio 9)Confirms primary monoisotopic mass.
M+2 (One ³⁵Cl, One ³⁷Cl)223.980~66.6% (Ratio 6)Validates the presence of the first chlorine.
M+4 (Both ³⁷Cl)225.977~11.1% (Ratio 1)Mathematically confirms the second chlorine atom.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, minimizing reliance on external reference standards through physical and mathematical causality.

Protocol 1: LC-HRMS Isotopic Profiling

Causality: Electrospray Ionization (ESI) relies on protonation. The basicity of the 6-amino group ensures robust ionization. The resulting 9:6:1 isotopic ratio is a mathematical certainty of binomial expansion for two chlorine atoms; observing this exact ratio internally validates the di-chloro structure without needing a reference standard.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in 0.1% Formic Acid in Water to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the scan range to 100–400 m/z to capture the low molecular weight fragments and the parent ion.

  • Data Validation: Extract the ion chromatogram (EIC) for m/z 221.98. Integrate the peaks at 221.98, 223.98, and 225.97. If the area ratios deviate by more than 5% from the theoretical 9:6:1 ratio, suspect co-eluting impurities or ion suppression.

Protocol 2: ¹³C NMR Acquisition for Fully Substituted Heterocycles

Causality: Quaternary carbons (C2, C4, C5) in fully substituted pyrimidines lack attached protons, eliminating dipole-dipole relaxation pathways. Consequently, their T₁ relaxation times are exceptionally long. Using a standard 1-second delay (D1) will result in these peaks being lost in the baseline. Extending D1 ensures complete nuclear relaxation and accurate signal capture.

  • Sample Dissolution: Dissolve 30 mg of the compound in 0.6 mL of DMSO-d₆. DMSO is chosen over CDCl₃ to disrupt intermolecular hydrogen bonding from the -NH₂ group, sharpening the signals.

  • Parameter Optimization: Set the spectrometer frequency to at least 100 MHz (for ¹³C). Crucial Step: Increase the relaxation delay (D1) to 5.0 seconds.

  • Acquisition: Run a minimum of 1,024 scans to achieve a sufficient Signal-to-Noise (S/N) ratio for the quaternary carbons.

  • Data Validation: Verify the presence of exactly six distinct carbon signals. The ester carbonyl should appear furthest downfield (~163-165 ppm), while the methoxy carbon will be the most upfield (~53-54 ppm). The four pyrimidine ring carbons will cluster between 110-160 ppm.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall quality of the drug candidate.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Beyond a mere listing of protocols, this guide will elucidate the rationale behind the selection of each technique, the interpretation of the data, and how these methods collectively provide a holistic and validated assessment of purity.

The Importance of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method has its inherent biases and limitations. For instance, HPLC may not detect non-UV active impurities, while GC-MS is unsuitable for non-volatile or thermally labile compounds. Therefore, a multi-pronged, or orthogonal, approach is crucial for a comprehensive and trustworthy purity assessment. By combining techniques that rely on different physicochemical principles of separation and detection, we can build a more complete picture of the sample's composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the primary technique for purity assessment due to its versatility, high resolution, and suitability for a wide range of organic molecules. For a polar, aromatic compound like Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The "Why": Causality in Method Development

The choice of a C18 stationary phase is deliberate; its non-polar nature provides effective retention for the moderately polar analyte, allowing for separation from both more polar and less polar impurities.[1] The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, serves multiple purposes. The gradient elution ensures that a wide range of impurities with varying polarities can be resolved within a reasonable timeframe. Formic acid is added to improve peak shape by protonating the basic nitrogen atoms in the pyrimidine ring, thereby reducing tailing, and to provide a source of protons for efficient ionization in subsequent mass spectrometric detection if LC-MS is employed.[2]

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Results
CompoundRetention Time (min)Peak Area (%)Comments
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate 10.2 99.5 Main Peak
Impurity A (Starting Material)4.50.2More polar, elutes earlier
Impurity B (Regioisomer)9.80.15Similar polarity, close elution
Impurity C (Over-halogenated)11.50.15Less polar, elutes later

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While HPLC is excellent for the primary component, GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC or are present at trace levels. Given the chlorinated and aromatic nature of the target molecule, it is amenable to GC analysis.

The "Why": Leveraging Volatility and Mass Information

The key advantage of GC-MS lies in the high separation efficiency of the gas chromatograph and the structural information provided by the mass spectrometer. A temperature-programmed oven allows for the separation of compounds with a range of boiling points.[3] Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries for confident impurity identification.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: Splitless, 1 µL injection volume at 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.[4]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent such as dichloromethane or ethyl acetate.

Data Presentation: Expected GC-MS Results
CompoundRetention Time (min)Key m/z FragmentsComments
Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate 12.8 221, 190, 162 Molecular Ion and Fragments
Impurity D (Solvent Residue)3.1Variese.g., Dichloromethane (m/z 84, 49)
Impurity E (Byproduct)11.2VariesIdentification via library search

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

NMR spectroscopy provides an unparalleled level of structural detail and can be used for both qualitative and quantitative purity assessment. It is a self-validating system as the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.

The "Why": Unambiguous Identification and Quantification

¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming its identity and revealing the presence of structurally related impurities. For instance, regioisomers will exhibit distinct chemical shifts and coupling patterns.[5] Quantitative NMR (qNMR) using a high-purity internal standard of known concentration allows for a very accurate determination of the absolute purity of the target compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid).

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Relaxation delay (d1): 5 seconds (for quantitative analysis)

    • Number of scans: 16

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Relaxation delay (d1): 2 seconds

    • Number of scans: 1024

Data Presentation: Expected NMR Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.1 (s, 2H, -NH₂)

  • δ 3.9 (s, 3H, -OCH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 165.2 (C=O)

  • δ 160.5 (C-Cl)

  • δ 158.1 (C-NH₂)

  • δ 108.9 (C-Cl)

  • δ 53.4 (-OCH₃)

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a final check on its purity.[6]

The "Why": A Fundamental Purity Check

A significant deviation between the calculated and experimentally determined elemental composition can indicate the presence of impurities, such as residual solvents or inorganic salts. For pharmaceutical intermediates, tight tolerances are expected.

Experimental Protocol: CHN Analysis
  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Data Presentation: Expected Elemental Analysis Results
ElementCalculated (%)Found (%)Deviation (%)
Carbon (C)32.4632.35-0.11
Hydrogen (H)2.272.30+0.03
Nitrogen (N)18.9318.85-0.08

A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[7]

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the comprehensive purity assessment process.

Purity_Assessment_Workflow cluster_0 Initial Purity Screening cluster_1 Impurity Identification cluster_2 Structural Confirmation & Quantification cluster_3 Final Purity Verification Sample Sample HPLC_DAD HPLC_DAD Sample->HPLC_DAD Primary Technique GC_MS GC_MS HPLC_DAD->GC_MS Volatile Impurities NMR NMR GC_MS->NMR Definitive Structure Elemental_Analysis Elemental_Analysis NMR->Elemental_Analysis Empirical Formula Final_Purity_Report Final_Purity_Report Elemental_Analysis->Final_Purity_Report

Caption: A logical workflow for the comprehensive purity assessment of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate.

Comparison of Alternatives

While this guide focuses on a specific set of analytical techniques, it is important to consider alternative approaches and sources for the target compound.

Alternative Analytical Techniques
  • Supercritical Fluid Chromatography (SFC): For chiral impurities, SFC can offer superior resolution and faster analysis times compared to chiral HPLC.

  • Capillary Electrophoresis (CE): CE can be a powerful technique for separating charged impurities and offers very high separation efficiency.

Alternative Commercial Sources

Several commercial suppliers offer Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate. When evaluating alternatives, it is crucial to request and compare their Certificates of Analysis (CoA). Key parameters to compare include:

  • Purity by HPLC: Look for the stated purity and the number and percentage of any specified impurities.

  • Residual Solvents: The CoA should specify the levels of any residual solvents from the manufacturing process.

  • Heavy Metals: For pharmaceutical applications, information on heavy metal content is often required.

SupplierStated PurityAnalytical Method(s) on CoA
Supplier A≥97%[8]HPLC
Supplier B>98%HPLC, ¹H NMR
Supplier CCustom SynthesisTo be defined by client

Conclusion: A Self-Validating System for Purity Assessment

The purity assessment of a critical intermediate like Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate should not be a single measurement but rather a holistic, self-validating system. By employing a suite of orthogonal analytical techniques—HPLC for primary purity and non-volatile impurities, GC-MS for volatile impurities, NMR for structural confirmation and quantification, and elemental analysis for empirical formula verification—we can establish a high degree of confidence in the quality of the material. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for ensuring the reproducibility of research and the development of safe and effective medicines.

References

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from a relevant source.[4]

  • Barfield, M., & Fagerness, P. (1997). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. Journal of the American Chemical Society, 119(37), 8699–8711.[6][9]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]6]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from a relevant source.[3]

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from a relevant source.[10]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from a relevant source.[11]

  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from a relevant source.[12]

  • LCGC. (2025, November 26). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from a relevant source.[13]

  • Academia.edu. (n.d.). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy. Retrieved from a relevant source.[5]

  • Thermo Fisher Scientific. (2017). A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins. Retrieved from a relevant source.[14]

  • ResearchGate. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from a relevant source.[15]

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. Retrieved from a relevant source.[16]

  • ChemicalBook. (n.d.). 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum. Retrieved from a relevant source.[17]

  • ChemicalBook. (n.d.). 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum. Retrieved from a relevant source.[18]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. Retrieved from a relevant source.[1]

  • Google Patents. (n.d.). US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. Retrieved from ]

  • ResearchGate. (2025, August 8). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. Retrieved from a relevant source.[19]

  • National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. Retrieved from a relevant source.[20]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from a relevant source.[2]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from a relevant source.[7]

  • Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Retrieved from a relevant source.[21]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from a relevant source.[22]

  • MilliporeSigma. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from a relevant source.

  • PubMed. (2014, July 21). Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies. Retrieved from a relevant source.[23]

  • Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from a relevant source.[24]

  • European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Retrieved from a relevant source.

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). Retrieved from a relevant source.[25]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from a relevant source.[26]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from a relevant source.[27]

  • Benchchem. (n.d.). Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. Retrieved from a relevant source.[28]

  • PMC. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from a relevant source.[29]

  • PMC. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from a relevant source.[30]

  • Google Patents. (n.d.). US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Retrieved from ]

  • Containers Scientific. (n.d.). Certificate of Analysis. Retrieved from a relevant source.[31]

  • Fisher Scientific. (n.d.). CAS RN 513-42-8. Retrieved from a relevant source.[32]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from a relevant source.[33]

  • H&M Group. (2026, January). CHEMICAL RESTRICTIONS 2026. Retrieved from a relevant source.[34]

  • ABB. (2025, July 24). List of Prohibited and Restricted Substances. Retrieved from a relevant source.[35]

  • Gildan. (n.d.). Restricted Substances Code of Practice. Retrieved from a relevant source.[36]

Sources

Validation

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate: A Privileged Scaffold for Accelerated SAR Studies in Agrochemical Discovery

Executive Summary In the development of next-generation synthetic auxin herbicides and pharmaceutical kinase inhibitors, the speed at which Structure-Activity Relationship (SAR) libraries can be generated dictates the pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation synthetic auxin herbicides and pharmaceutical kinase inhibitors, the speed at which Structure-Activity Relationship (SAR) libraries can be generated dictates the pace of discovery. Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS: 502142-81-6) has emerged as a highly privileged building block [1]. By enabling direct, regioselective Suzuki-Miyaura cross-coupling without the need for amine protection, this scaffold drastically reduces synthetic bottlenecks, allowing researchers to rapidly explore chemical space at the critical 2-position of the pyrimidine ring [2].

Mechanistic Rationale: The Chemistry of the Scaffold

The utility of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate lies in its precisely tuned electronic environment, which allows for highly chemoselective and regioselective functionalization:

  • Regioselective Oxidative Addition: The pyrimidine ring features chlorine atoms at both the 2- and 5-positions. However, the 2-position is flanked by two highly electronegative nitrogen atoms. This inductive effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2–Cl bond, making it highly susceptible to oxidative addition by electron-rich Palladium(0) catalysts. The C5–Cl bond remains largely inert under mild conditions.

  • Unprotected Amine Tolerance: Historically, free primary amines (like the 6-amino group) required protection (e.g., Boc or Acetyl) to prevent competitive coordination to the Palladium catalyst, which leads to catalyst deactivation. Optimized biphasic solvent systems now stabilize the active Pd(0) species, allowing the 6-amino group to remain unprotected during cross-coupling [3].

  • Ester Preservation: The methyl ester at the 4-position is crucial for downstream biological activity (often acting as a prodrug that is hydrolyzed in planta to the active herbicidal acid) [4]. The controlled addition of aqueous base during the coupling protocol prevents premature ester hydrolysis.

Comparative Performance Guide: Direct vs. Traditional Workflows

The adoption of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate for direct coupling offers profound advantages over traditional protected-scaffold methodologies. The quantitative comparison below highlights the efficiency gains in SAR library generation [2].

Performance MetricTraditional Route (Protected Amine)Direct Route (CAS 502142-81-6)Advantage / Causality
Synthetic Steps 3 (Protect Couple Deprotect)1 (Direct Coupling) Eliminates protection/deprotection, saving reagents and time.
Overall Yield 40% – 55%> 70% – 85% Avoids yield attrition inherent in multi-step sequences.
Catalyst Loading 5.0 – 10.0 mol%< 2.0 mol% Optimized solvent system prevents catalyst poisoning by the free amine.
Ester Hydrolysis Risk High (during harsh deprotection)Low Mild, controlled biphasic basic conditions preserve the methyl ester.
Library Turnaround 2 – 3 Weeks2 – 4 Days Single-step parallel synthesis enables rapid biological screening.

Self-Validating Experimental Protocol: Direct Suzuki-Miyaura Coupling

To achieve >70% yield of 2-aryl-6-aminopyrimidine-4-carboxylates while maintaining the integrity of the methyl ester, follow this self-validating, step-by-step methodology adapted from optimized industrial processes [2].

Step 1: Biphasic Reaction Assembly & Degassing

  • Action: In a reaction vessel, combine Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 equiv) and the desired arylboronic acid (1.2 equiv). Suspend the solids in a mixed solvent system of Methanol, 4-methyl-2-pentanone (MIBK), Acetonitrile, and Water (approximate volume ratio 1:1:2.5:10). Sparge the mixture with nitrogen gas for 30 minutes.

  • Causality: Oxygen is highly detrimental to Pd(0) catalysts and promotes homocoupling of the boronic acid. The complex solvent mixture is critical: it solubilizes both the polar pyrimidine scaffold and the lipophilic boronic acid, while the water creates a biphasic system that dissolves the inorganic base.

Step 2: Catalyst Activation

  • Action: Add Palladium(II) acetate (0.003 equiv) and Triphenylphosphine (0.006 equiv) in one portion under a nitrogen atmosphere. Heat the reaction to 50°C.

  • Causality: Pd(OAc)₂ is reduced in situ by the phosphine ligand to form the active Pd(0)(PPh₃)₂ species. The strict 1:2 ratio of Pd to ligand provides enough steric bulk to favor oxidative addition at the more accessible 2-chloro position, preventing over-reaction at the 5-chloro position.

Step 3: Controlled Transmetalation

  • Action: After 1 hour at 50°C, begin adding a 47 wt% aqueous K₂CO₃ solution (total 1.5 equiv) in three distinct portions, spaced 2 hours apart.

  • Causality: The base converts the boronic acid into a reactive boronate complex, facilitating transmetalation. Adding the base in portions prevents rapid pH spikes, which is the self-validating mechanism to ensure the methyl ester at the 4-position is not hydrolyzed into the corresponding carboxylic acid.

Step 4: Phase Separation and Isolation

  • Action: After 22 hours, heat the mixture to 65°C, halt stirring, and allow the phases to separate. Extract the organic phase and concentrate under reduced pressure.

  • Causality: Heating the mixture to 65°C decreases the stability of the emulsion formed by the biphasic solvent system, allowing for a clean, rapid separation of the aqueous waste (containing borate salts) from the organic product.

SAR Workflow Visualization

SAR_Workflow A Methyl 6-amino-2,5-dichloro- pyrimidine-4-carboxylate (Core Scaffold) C Direct Suzuki-Miyaura Coupling (No Amine Protection) A->C B Diverse Aryl Boronic Acids (SAR Inputs) B->C D 2-Aryl-6-aminopyrimidine- 4-carboxylate Library C->D High Yield Low Catalyst E High-Throughput Herbicidal Screening D->E F SAR Optimization & Hit-to-Lead Selection E->F F->B Iterative Design

Fig 1: Accelerated SAR library generation workflow utilizing direct Suzuki-Miyaura cross-coupling.

References

  • Title: 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic)
  • Source: Google Patents (WO2017201377A1)

Sources

Comparative

A Comparative Guide to the Applications of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous ther...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents and agrochemicals.[1] The strategic functionalization of this heterocyclic ring is paramount in the design of novel molecules with tailored biological activities. Among the various substituted pyrimidine building blocks, Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate emerges as a versatile and valuable intermediate. This guide provides an in-depth technical comparison of this compound with its close structural analogs, focusing on its reactivity, synthetic applications, and the performance of the resulting products. We will delve into the causality behind experimental choices, supported by experimental data and protocols, to offer a comprehensive resource for researchers in the field.

Introduction to the Reactivity of Dichloropyrimidines

The reactivity of the chlorine atoms on a pyrimidine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms, which activates the ring towards nucleophilic attack. The generally accepted order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[1] This preference is attributed to the superior stabilization of the Meisenheimer intermediate when the nucleophilic attack occurs at positions ortho or para to the ring nitrogens.

In the case of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate , we have chloro-substituents at the C2 and C5 positions. Based on the general principles of pyrimidine chemistry, the C2 chlorine is expected to be significantly more reactive towards nucleophilic displacement than the C5 chlorine. The C5 position, being meta to both nitrogen atoms, is the least activated towards nucleophilic aromatic substitution (SNAr).[1] This differential reactivity is a key feature that allows for selective functionalization of the pyrimidine core.

A close and often considered alternative to the 2,5-dichloro isomer is the corresponding 2,4-dichloro derivative. Methyl 6-amino-2,4-dichloropyrimidine-4-carboxylate would be expected to exhibit its highest reactivity at the C4 position, followed by the C2 position. This distinct reactivity profile between the 2,5- and 2,4-dichloro isomers offers medicinal chemists a choice of synthons to achieve specific substitution patterns.

Comparative Analysis of Key Synthetic Transformations

The utility of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate as a synthetic building block is best illustrated by its performance in key chemical reactions compared to its 2,4-dichloro analog.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental to the elaboration of the pyrimidine scaffold, allowing for the introduction of a wide variety of amine, alcohol, and thiol nucleophiles.

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate in SNAr:

Due to the higher reactivity of the C2 position, SNAr reactions on this substrate are expected to proceed with high regioselectivity, with the incoming nucleophile displacing the C2 chlorine. This allows for the selective introduction of a substituent at this position while leaving the C5 chlorine available for subsequent transformations.

Alternative: Methyl 6-amino-2,4-dichloropyrimidine-4-carboxylate in SNAr:

In contrast, SNAr reactions with the 2,4-dichloro isomer will predominantly occur at the C4 position.[2] While C2 substitution can also occur, achieving high selectivity often requires careful control of reaction conditions or the use of specific nucleophiles. For instance, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in the SNAr of 5-substituted-2,4-dichloropyrimidines.[3]

Comparative Data Summary:

FeatureMethyl 6-amino-2,5-dichloropyrimidine-4-carboxylateMethyl 6-amino-2,4-dichloropyrimidine-4-carboxylate
Primary Site of SNAr C2C4
Regioselectivity Generally high for C2 substitutionCan be a mixture of C4 and C2 isomers, selectivity is condition-dependent
Synthetic Utility Selective introduction of substituents at the C2 positionSelective introduction of substituents at the C4 position
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the pyrimidine ring.

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate in Suzuki Coupling:

Consistent with the principles of SNAr reactivity, Suzuki coupling on this substrate is expected to favor the more reactive C2 position under standard conditions. However, the less reactive C5 position can also undergo coupling, sometimes with high selectivity under specific "ligand-free" Jeffery conditions.[1] This provides a unique avenue to 5-substituted pyrimidines, which are often challenging to synthesize. A patent for the synthesis of herbicidal compounds describes the direct Suzuki coupling of methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate at the C2 position.[4]

Alternative: Methyl 6-amino-2,4-dichloropyrimidine-4-carboxylate in Suzuki Coupling:

For the 2,4-dichloro isomer, Suzuki coupling typically shows a preference for the C4 position.[5] This regioselectivity has been exploited in the one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine to efficiently synthesize diarylated pyrimidines.[5]

Comparative Data Summary:

FeatureMethyl 6-amino-2,5-dichloropyrimidine-4-carboxylateMethyl 6-amino-2,4-dichloropyrimidine-4-carboxylate
Primary Site of Suzuki Coupling C2 (standard conditions)C4
Potential for C5 Coupling Yes, under specific conditionsNot applicable
Synthetic Utility Access to 2- and 5-substituted pyrimidinesAccess to 4- and 2,4-disubstituted pyrimidines

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

The choice of a specific dichloropyrimidine building block has a direct impact on the structure and, consequently, the biological activity of the final molecule.

Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors, where it often mimics the purine ring of ATP and forms crucial hydrogen bonds with the kinase hinge region.[6] The substitution pattern on the pyrimidine ring is critical for achieving potency and selectivity.

The use of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate allows for the introduction of a substituent at the C2 position via SNAr or Suzuki coupling, while the C5 position can be further functionalized or left unsubstituted. This substitution pattern is found in some potent kinase inhibitors. For example, the development of ortho-chlorophenyl substituted pyrimidines as potent Aurora kinase inhibitors involved the use of a 2,4-dichloropyrimidine scaffold, but the principles of regioselective substitution are directly applicable.[7]

By using the 2,5-dichloro isomer, medicinal chemists can explore a different chemical space compared to what is accessible from the 2,4-dichloro isomer. The C5 position offers a vector for substitution that can be exploited to interact with different pockets within the kinase active site, potentially leading to improved selectivity or the overcoming of resistance mutations.

Caption: Divergent synthetic pathways from 2,5- and 2,4-dichloropyrimidine precursors.

Herbicides

Substituted pyrimidines are also a well-established class of herbicides. The specific substitution pattern on the pyrimidine ring is crucial for their herbicidal activity and crop selectivity. Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate has been explicitly mentioned as a key intermediate in the synthesis of novel herbicides.[8][9][10] The final products are often 2-aryl-6-aminopyrimidine-4-carboxylates, which are synthesized via Suzuki coupling at the C2 position of the starting material.

The choice of the 2,5-dichloro isomer over a 2,4-dichloro isomer in this context is likely driven by the desired final substitution pattern, where the C5 position may be required to be either unsubstituted or substituted with a specific group to achieve the optimal herbicidal profile.

Experimental Protocols

The following are generalized protocols for key reactions involving dichloropyrimidines. These should be optimized for specific substrates and desired products.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of a Dichloropyrimidine

Reactants:

  • Dichloropyrimidine (e.g., Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate) (1 equivalent)

  • Amine nucleophile (1-1.2 equivalents)

  • Base (e.g., Diisopropylethylamine (DIPEA) or K₂CO₃) (2-3 equivalents)

  • Solvent (e.g., Isopropanol, DMF, or NMP)

Procedure:

  • To a solution of the dichloropyrimidine in the chosen solvent, add the amine nucleophile and the base.

  • Stir the reaction mixture at room temperature or with heating (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter and wash with a suitable solvent.

  • If no precipitate forms, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

SNAr_Workflow Start Dissolve Dichloropyrimidine in Solvent Add_Reagents Add Amine and Base Start->Add_Reagents React Stir at RT or Heat (Monitor by TLC/LC-MS) Add_Reagents->React Workup Cool and Workup (Filter or Extract) React->Workup Purify Purify (Chromatography or Recrystallization) Workup->Purify Product Isolated Product Purify->Product

Caption: Generalized experimental workflow for an SNAr reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Dichloropyrimidine

Reactants:

  • Dichloropyrimidine (e.g., Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate) (1 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/water, or DME)

Procedure:

  • In a reaction vessel, combine the dichloropyrimidine, arylboronic acid, palladium catalyst, and base.

  • Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

Suzuki_Workflow Start Combine Reactants: Dichloropyrimidine, Boronic Acid, Catalyst, Base Add_Solvent Add Degassed Solvent Start->Add_Solvent React Heat under Inert Atmosphere (Monitor by TLC/LC-MS) Add_Solvent->React Workup Cool, Filter, and Extract React->Workup Purify Purify (Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Generalized experimental workflow for a Suzuki coupling reaction.

Conclusion

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is a highly valuable and versatile building block in modern synthetic chemistry. Its distinct reactivity profile, characterized by a more reactive C2 chlorine and a less reactive C5 chlorine, allows for selective functionalization that is complementary to its 2,4-dichloro isomer. This guide has demonstrated that the choice between these two key intermediates is a strategic one, dictated by the desired final substitution pattern and the intended biological target. By understanding the principles of their reactivity and having access to robust experimental protocols, researchers can effectively leverage these building blocks to accelerate the discovery and development of novel kinase inhibitors, herbicides, and other important bioactive molecules.

Sources

Validation

Benchmarking Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate: A Comparative Guide for Advanced Scaffold Selection

Executive Summary & Strategic Context As drug discovery and agrochemical development pivot toward highly functionalized, predictable scaffolds, the selection of the right pyrimidine building block is critical. Methyl 6-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As drug discovery and agrochemical development pivot toward highly functionalized, predictable scaffolds, the selection of the right pyrimidine building block is critical. Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS: 502142-81-6) has emerged as a privileged advanced starting material (ASM). It serves as a dual-threat scaffold: a potent adenine isostere for hinge-region binding in oncology (e.g., BTK and EGFR kinase inhibitors)[1][2], and a core structural motif in synthetic auxin herbicides[3].

As a Senior Application Scientist, I have designed this guide to objectively benchmark this 2,5-dichloro scaffold against traditional standards, providing mechanistic insights and self-validating experimental protocols to streamline your discovery workflows.

Scaffold Benchmarking: Structural & Reactivity Profiles

To objectively evaluate this scaffold, we benchmark it against two known standards frequently used in medicinal chemistry:

  • Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS: 1956380-48-5): The mono-chloro analog, typically utilized when C2 functionalization is not required[4].

  • 2,4-Dichloropyrimidine (CAS: 3934-20-1): The traditional, unfunctionalized kinase scaffold.

Table 1: Physicochemical & Reactivity Comparison
FeatureMethyl 6-amino-2,5-dichloro... (Target)Methyl 6-amino-5-chloro... (Competitor 1)2,4-Dichloropyrimidine (Competitor 2)
CAS Number 502142-81-61956380-48-53934-20-1
Molecular Weight 222.03 g/mol 187.58 g/mol 148.98 g/mol
C2 Reactivity Extremely High (Electrophilic SNAr)Unfunctionalized (C-H)High (SNAr)
C5 Reactivity Moderate (Cross-Coupling compatible)Moderate (Cross-Coupling compatible)Low (Unfunctionalized C-H)
Hinge-Binding Potential Excellent (Adenine Isostere)GoodPoor (Lacks C6 Amine)
Primary Application Dual (Oncology & Agrochemical)Oncology (Kinase Inhibitors)General Building Block

Expertise Insight (Causality): The presence of the C4 methyl ester and the C6 amino group fundamentally alters the electron density of the pyrimidine ring. The C6 amine donates electron density into the ring, deactivating the C5 chlorine toward nucleophilic attack. Conversely, the C2 position is flanked by two strongly electron-withdrawing nitrogens, making it highly electrophilic and perfectly primed for regioselective Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Insights: Divergent Functionalization

The true value of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate lies in its orthogonal reactivity. By carefully controlling reaction conditions, chemists can sequentially functionalize the C2 and C5 positions without cross-reactivity, allowing for rapid library generation of [5].

G SM Methyl 6-amino-2,5-dichloro- pyrimidine-4-carboxylate SNAr Step 1: Regioselective SNAr (Amine Nucleophile at C2) SM->SNAr Intermediate C2-Substituted 5-Chloro Intermediate SNAr->Intermediate CrossCoupling Step 2: Suzuki/Stille Coupling (Aryl/Alkyl at C5) Intermediate->CrossCoupling Kinase Oncology Pathway: Kinase Inhibitor (e.g., BTK) CrossCoupling->Kinase Hinge Binder Design Agro Agrochemical Pathway: Synthetic Auxin Herbicide CrossCoupling->Agro Auxin Mimic Design

Figure 1: Divergent synthetic workflow from the 2,5-dichloro scaffold to targeted applications.

Self-Validating Experimental Protocol: Regioselective SNAr at C2

To ensure reproducibility, the following protocol details the regioselective amination of the C2 position—a critical first step in synthesizing downstream [1].

Step-by-Step Methodology
  • Reactor Preparation & Moisture Control:

    • Action: Flame-dry a 50 mL round-bottom flask and purge with N₂. Dissolve Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL).

    • Causality: Anhydrous conditions are mandatory. The C4 methyl ester is highly susceptible to hydrolysis if moisture is present, which would yield the unreactive carboxylic acid and stall downstream cross-couplings[4].

  • Nucleophile & Base Addition:

    • Action: Cool the solution to 0 °C. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) followed by the dropwise addition of the amine nucleophile (e.g., morpholine, 1.05 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct. Adding the nucleophile strictly at 0 °C prevents over-reaction at the sterically hindered, yet vulnerable, C5 position.

  • Reaction Monitoring (Self-Validating Checkpoint):

    • Action: Stir for 4 hours, allowing the reaction to naturally warm to room temperature. Monitor via LC-MS.

    • Validation: The starting material (m/z 222.0) should perfectly convert to the mono-aminated product. Diagnostic Note: If a +34 Da mass shift is observed in your baseline impurities, it indicates upstream over-chlorination of the starting material, requiring tighter QC specifications (<0.5% dichloro impurity in mono-chloro batches)[4].

  • Workup & Isolation:

    • Action: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

Downstream Applications: Kinase Inhibition Pathways

When converted into a fused bicyclic system, this scaffold acts as a perfect ATP mimic. It binds the hinge region of kinases like Bruton's Tyrosine Kinase (BTK), effectively shutting down oncogenic signaling pathways responsible for B-cell malignancies[2][6].

Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK Kinases BCR->LYN BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Pyrimidine-Based Inhibitor Inhibitor->BTK Blocks Hinge NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB

Figure 2: BTK signaling pathway blocked by pyrimidine-based hinge-binding inhibitors.

References

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie (PubMed). URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL:[Link]

  • 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides (WO2014151005A1).Google Patents / WIPO.

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of complex halogenated intermediates requires moving beyond basic Safety Data Sheets (SDS). Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, managing the lifecycle of complex halogenated intermediates requires moving beyond basic Safety Data Sheets (SDS). Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (CAS 502142-81-6) is a highly functionalized pyrimidine derivative frequently utilized in drug development and active pharmaceutical ingredient (API) synthesis[1].

While its structural stability makes it an excellent building block, the presence of two chlorine atoms on the pyrimidine ring dictates strict, non-negotiable handling and disposal procedures. Improper disposal of halogenated organics not only triggers severe regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA) but also risks the generation of highly toxic environmental pollutants, such as dioxins, if incinerated improperly[2].

This guide provides field-proven, self-validating protocols for the safe operational handling, segregation, and disposal of this specific chemical.

Physicochemical Profiling & Hazard Causality

To manage a chemical safely, you must understand the causality behind its hazards. Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is an electron-deficient aromatic system. The halogens at the 2- and 5-positions pull electron density away from the ring, making it highly susceptible to nucleophilic attack.

Mechanistic Rationale: In a biological context, this electrophilicity means the compound can react with nucleophilic residues (like thiols and amines) in proteins on the skin or mucous membranes, directly causing the irritation outlined in its GHS hazard codes[3]. Furthermore, during thermal decomposition (disposal), the carbon-chlorine bonds break to form corrosive hydrogen chloride (HCl) gas and nitrogen oxides (NOx), necessitating specialized destruction facilities[2].

Table 1: Hazard Profile & Mechanistic Causality
Property / Hazard CodeValue / DescriptionMechanistic Causality & Operational Impact
CAS Number 502142-81-6Unique identifier; often an over-chlorination artifact from upstream synthesis[1].
Molecular Weight 222.03 g/mol High mass density of halogens; strictly regulates it as a Halogenated Organic Compound (HOC)[3].
H302 Acute Toxicity (Oral)Harmful if swallowed. Requires strict segregation from food/drink and mandates Class II biosafety cabinet handling[3].
H315, H319, H335 Skin, Eye, Respiratory IrritationElectrophilic halogens react with biological nucleophiles. Mandates nitrile gloves, safety goggles, and localized exhaust[3].

Waste Segregation & EPA Classification Logic

A critical operational failure in many laboratories is treating halogenated solutes like standard organic waste. Under EPA guidelines, any waste stream containing halogenated organic compounds (HOCs) must be segregated[4].

If you dissolve Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate in a non-halogenated solvent (e.g., Methanol or Ethyl Acetate) for an HPLC run or reaction, the entire resulting mixture must be classified and treated as halogenated waste due to the EPA's mixture rule[5]. Routing this incorrectly can contaminate entire drums of non-hazardous solvents, exponentially increasing disposal costs and liability.

WasteRouting Start Methyl 6-amino-2,5-dichloro- pyrimidine-4-carboxylate Waste Solid Solid Waste (Pure/Contaminated PPE) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Incinerator High-Temp Incineration (Rotary Kiln + Scrubber) Solid->Incinerator Direct Routing Halogenated Chlorinated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated Mixed with NonHalo Non-Chlorinated Solvents (e.g., MeOH, EtOAc) Liquid->NonHalo Mixed with Halogenated->Incinerator EPA F001/F002 Routing NonHalo->Incinerator Halogenated Solute Rule

Waste segregation and disposal routing for halogenated pyrimidine derivatives.
Table 2: RCRA Waste Classification & Routing
Waste Stream StateEPA Waste CodeRequired Treatment Pathway
Pure Solid Waste U-Listed / CharacteristicRotary Kiln Incineration with Caustic Scrubbing[2].
Mixed with Halogenated Solvents F001 / F002Triggers strict accumulation time limits; Incineration required[5].
Mixed with Non-Halogenated Solvents F003 / F005 (Modified)Must be flagged as containing >1,000 mg/kg HOCs for proper incineration[6].

Step-by-Step Disposal & Handling Methodologies

To ensure absolute compliance and safety, implement the following self-validating protocols in your laboratory.

Protocol A: Routine Solid Waste Disposal

Objective: Safe packaging and routing of unreacted API/intermediate to prevent aerosolization and inhalation (H335)[3].

  • Primary Containment: Inside a functioning fume hood, transfer all solid waste (including contaminated weigh boats and spatulas) into a compatible, sealable high-density polyethylene (HDPE) container.

  • Secondary Containment: Place the sealed HDPE container inside a secondary hazardous waste drum lined with a 6-mil polyethylene bag.

  • Regulatory Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Solid Waste - Contains Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate." Check the boxes for Toxic and Irritant.

  • Validation Step: Weigh the container before and after transfer. Log the mass balance in your chemical inventory system to ensure 100% accountability of the halogenated material, preventing "phantom" inventory discrepancies.

Protocol B: Liquid Waste Handling (HPLC Effluent & Mother Liquors)

Objective: Strict segregation of halogenated solutes from general solvent waste to prevent cross-contamination[5].

  • Segregation: Route all mother liquors, reaction filtrates, or HPLC effluents containing this compound into a dedicated carboy explicitly labeled for "Halogenated Solvent Waste."

  • Compatibility Verification: Ensure the waste carboy does not contain incompatible reactive chemicals (e.g., strong reducing agents or concentrated bases) that could react exothermically with the electrophilic pyrimidine ring.

  • Accumulation Monitoring: Halogenated F-listed wastes have rigid accumulation time limits (typically 90 or 180 days depending on your facility's generator status). Date the drum the moment the first drop of waste enters it[5].

  • Disposal Routing: Coordinate with your EHS department to ensure this waste is routed specifically to a facility equipped with a Rotary Kiln Incinerator and Caustic Scrubber . The high temperature (>1100°C) destroys the pyrimidine ring, while the scrubber neutralizes the resulting HCl gas[2].

Protocol C: Self-Validating Spill Decontamination

Objective: Complete, verifiable removal of the compound from laboratory surfaces following a spill.

  • Isolation & PPE: Evacuate the immediate area. Don fresh nitrile gloves, safety goggles, and an N95/P100 particulate respirator to protect against H335 hazards[3].

  • Dust Suppression (No Dry Sweeping): Cover the spilled powder with absorbent pads slightly dampened with a compatible solvent (e.g., Methanol or Isopropanol) to suppress aerosolization.

  • Collection: Carefully fold the pads inward, capturing the dissolved/suspended compound, and place them into a designated halogenated waste bag.

  • Chemical Wash: Wipe the surface with a solvent known to dissolve the compound (Methanol), followed by a standard laboratory detergent and water wash.

  • Self-Validation (The Check): Because pyrimidine derivatives are highly UV-active, use a handheld UV lamp (254 nm) to inspect the spill area. The absence of fluorescence or UV quenching confirms complete removal. Alternatively, take a surface swab, extract it in mobile phase, and run a rapid HPLC blank to verify baseline purity.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses - Crystal Clean. Available at:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste - Environmental Protection Agency (EPA). Available at: [Link]

Sources

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